The B-cell lymphoma 2 (BCL-2) protein family is the key regulator of the intrinsic (mitochondrial) pathway of apoptosis [1]. This family comprises both pro-survival (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, BIM) [1] [2]. The balance between these factions determines cellular fate. In many cancers, overexpression of anti-apoptotic proteins like BCL-2 allows tumor cells to evade programmed cell death and survive indefinitely [1] [2].
Venetoclax works as a BH3-mimetic. It is a small molecule designed to mimic the function of native BH3-only proteins, which are the natural antagonists of pro-survival BCL-2 family members. By selectively binding with high affinity to the BH3-binding groove of the BCL-2 protein, this compound displaces pro-apoptotic proteins like BIM, thereby unleashing them to initiate apoptosis [1]. This process leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, ultimately resulting in cancer cell death [1].
This compound mechanism of action: this compound mimics BH3-only proteins to inhibit pro-survival BCL-2, releasing effector proteins BAX/BAK to trigger mitochondrial apoptosis [1] [2].
The development of this compound was a rational drug design process built upon decades of foundational research, as summarized in the table below.
| Year | Milestone | Key Finding/Compound | Experimental/Cinical Context |
|---|---|---|---|
| 1984 | BCL-2 Discovery | BCL-2 gene identified in follicular lymphoma [1] | Chromosomal translocation t(14;18) causes BCL-2 overexpression, the first oncogene found to inhibit apoptosis rather than promote proliferation [1]. |
| 1990s | Apoptosis Regulation Elucidated | BAX, BH3-only proteins discovered [1] | Established heterodimerization models between pro- and anti-apoptotic BCL-2 family members; identified cytochrome c release as the key apoptotic event blocked by BCL-2 [1]. |
| 2005 | First Potent BH3-Mimetic | ABT-737 developed [1] | Used NMR-based screening and structure-based design; a specific tool compound inhibiting BCL-XL, BCL-2, and BCL-w, but not MCL-1 [1]. |
| 2007 onwards | Clinical Predecessor | ABT-263 (Navitoclax) [1] | Orally available derivative of ABT-737; showed clinical efficacy but caused dose-limiting thrombocytopenia due to BCL-XL inhibition [1]. |
| 2013 | First Selective BCL-2 Inhibitor | ABT-199 (this compound) discovered [1] | Engineered from navitoclax to retain high affinity for BCL-2 but with significantly reduced affinity for BCL-XL, mitigating thrombocytopenia risk [1]. |
| 2016 | Regulatory Approval | First FDA and EMA approval [1] | Accelerated approval for CLL with 17p deletion, based on high response rates; later approvals expanded to AML and other hematologic malignancies [1]. |
Key experiments in the this compound development pathway relied on a combination of biophysical, biochemical, and cell-based assays, as well as robust in vivo models.
1. Structural Biology and Rational Drug Design: The discovery of ABT-737 and this compound relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy-based screening and parallel synthesis [1]. Scientists used the 3D structure of BCL-2 to screen for small molecules that could bind its hydrophobic BH3 groove, then used structure-based design to optimize these fragments into high-affinity inhibitors [1].
2. In Vitro Cell Viability and Apoptosis Assays
3. Protein-Protein Interaction Assays
4. In Vivo Efficacy Models
This compound has shown significant clinical efficacy in various hematologic malignancies, primarily in combination regimens. The table below summarizes key efficacy data from recent studies.
| Disease Context | Regimen | Key Efficacy Outcomes | Study Phase / Context |
|---|---|---|---|
| Newly Diagnosed AML (unfit for intensive chemo) | This compound + Azacitidine (or Decitabine) | Established standard of care; significantly higher response rates and overall survival vs. hypomethylating agent alone [1]. | Phase 3 (Regulatory Approval) |
| Relapsed/Refractory AML (this compound-resistant) | Lisaftoclax (novel BCL-2i) + Azacitidine | ORR: 31.8% (in efficacy-evaluable patients); responses observed in patients with TP53 mutations and complex karyotypes [5]. | Phase Ib/II (Investigational) |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | This compound + Chidamide (HDACi) + Azacitidine | 4 of 5 high-risk patients achieved CR/CRi after one cycle; 4 achieved deep molecular remission (MRD-negative) [6]. | Case Series (Investigational) |
| Chronic Lymphocytic Leukemia (CLL) | This compound + Acalabrutinib (BTKi) | Fixed-duration regimen reduced risk of progression/death by 35% (HR 0.65) vs. chemoimmunotherapy [7]. | Phase 3 (Regulatory Submission) |
A major challenge in this compound therapy is the development of resistance. Key mechanisms and emerging strategies to overcome them are active areas of research.
1. Mitochondrial Adaptations: A 2025 study identified that resistant leukemia cells reshape their mitochondria by overexpressing the OPA1 protein, which creates tighter folds (cristae) in the inner mitochondrial membrane. This structural change traps cytochrome c, preventing its release and blocking apoptosis. Using small-molecule OPA1 inhibitors in combination with this compound restored cell death and prolonged survival in mouse models of AML [4].
2. Upregulation of Alternative Pro-Survival Proteins: Resistance often occurs through the overexpression of other BCL-2 family members, particularly MCL-1 and BCL-XL [1] [3]. This has spurred the development of:
3. Novel Therapeutic Modalities: The field is exploring new targeting strategies, including PROTACs (Proteolysis Targeting Chimeras) designed to degrade, rather than just inhibit, BCL-XL or MCL-1, and antibody-drug conjugates (ADCs) to achieve tumor-specific delivery and mitigate on-target toxicities [1].
Strategies to overcome this compound resistance: Research focuses on OPA1 inhibition, novel BCL-2 inhibitors, dual-targeting agents, and new modalities like PROTACs to counter mitochondrial remodeling and upregulation of other pro-survival proteins [4] [1] [3].
The journey of this compound from fundamental biological discovery to clinical application is a powerful example of translational medicine. Its development was guided by a deep understanding of the BCL-2 family and apoptosis regulation. While resistance remains a challenge, ongoing research into the mechanisms of resistance and the development of next-generation compounds and rational combination therapies continues to advance the field, offering hope for improved outcomes for patients with cancer.
The BCL-2 family proteins are defined by the presence of up to four Bcl-2 Homology (BH) domains (BH1-BH4) and are pivotal regulators of the intrinsic (mitochondrial) apoptosis pathway [1]. They can be classified into three main functional groups, as summarized in the table below.
| Classification | Example Proteins | BH Domains Present | Primary Function |
|---|---|---|---|
| Anti-apoptotic | BCL-2, BCL-XL, BCL-w, MCL-1 | BH1, BH2, BH3, BH4 | Promote cell survival by inhibiting pro-apoptotic members [2] [1]. |
| Pro-apoptotic Effectors | Bax, Bak, Bok | BH1, BH2, BH3 | Directly execute apoptosis by permeabilizing the mitochondrial outer membrane [3] [1]. |
| BH3-only Proteins | Bid, Bim, Bad, Puma, Noxa | BH3 only | Sense cellular stress and neutralize anti-apoptotic proteins or directly activate Bax/Bak [3]. |
Structural Biology and Mechanism Structural studies reveal that despite divergent amino acid sequences, BCL-2 family members share a remarkably similar three-dimensional fold. This fold consists of two central, hydrophobic alpha-helices surrounded by six or seven amphipathic helices [4]. A key structural feature of anti-apoptotic proteins like BCL-2 and BCL-XL is a prominent hydrophobic groove on their surface [4]. This groove serves as the binding site for the α-helical BH3 domains of pro-apoptotic partners like Bak and Bad [4]. By sequestering these pro-apoptotic proteins, BCL-2 prevents the activation of Bax and Bak, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death [3].
This compound (ABT-199) is a first-in-class, selective, oral BCL-2 inhibitor [1]. It functions as a BH3-mimetic, meaning its molecular structure is designed to mimic the critical BH3 domain of native pro-apoptotic proteins [5].
The following diagram illustrates the mechanism of how this compound inhibits BCL-2 to induce apoptosis:
Therapeutic Application and Resistance this compound is approved for the treatment of certain types of leukemia, such as Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML) [1]. A key to its efficacy in AML is that leukemic stem cells are particularly dependent on BCL-2 for survival, providing a therapeutic window [5]. However, resistance remains a significant clinical challenge. Major mechanisms of resistance include:
| Resistance Mechanism | Description |
|---|---|
| Upregulation of Alternative Proteins | Overexpression of other anti-apoptotic proteins (e.g., MCL-1, BCL-XL) that are not targeted by this compound can compensate for BCL-2 inhibition [5] [3]. |
| BCL-2 Mutations | Mutations in the BCL-2 gene (e.g., F104L, F104C) can reduce the binding affinity of this compound without impairing the protein's pro-survival function [1]. |
| Metabolic Adaptations | Mitochondrial adaptations and metabolic rewiring in cancer cells can bypass the apoptotic blockade induced by this compound [5]. |
Computational and Preclinical Methods Modern drug discovery employs integrated computational approaches to identify and optimize BCL-2 inhibitors.
The following diagram outlines a typical workflow for the virtual screening of BCL-2 inhibitors:
Research continues to focus on overcoming this compound resistance. Promising strategies include:
This compound (ABT-199/GDC-0199) represents a groundbreaking advancement in targeted cancer therapy as a first-in-class, orally bioavailable BH3-mimetic that selectively inhibits the B-cell lymphoma-2 (BCL-2) protein. This targeted agent has fundamentally transformed treatment paradigms for various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). The drug's development emerged from the understanding that dysregulation of the intrinsic apoptotic pathway represents a critical vulnerability in cancer cells, allowing them to evade programmed cell death and promote tumor survival. This compound received initial FDA approval in 2016 for CLL patients with 17p deletion who had received prior therapy, with subsequent expanded approvals for broader CLL indications and, in 2018, for AML in combination with hypomethylating agents or low-dose cytarabine for elderly or unfit patients [1] [2].
The clinical significance of this compound lies in its ability to deliver rapid onset apoptosis in cancer cells through a TP53-independent mechanism, making it particularly valuable for treating malignancies with TP53 mutations that confer resistance to conventional chemotherapies [1]. In clinical trials, this compound-based regimens have demonstrated impressive efficacy, with approximately 70% response rates in de novo older AML patients when combined with hypomethylating agents like azacitidine [3]. However, despite these promising results, the development of both intrinsic and acquired resistance remains a substantial clinical challenge that limits long-term therapeutic efficacy [4]. This technical guide comprehensively examines the molecular mechanisms of this compound action, analyzes emerging resistance pathways, details experimental approaches for investigating this compound response, and outlines strategic approaches to overcome resistance mechanisms.
The intrinsic apoptotic pathway (also known as the mitochondrial pathway) is stringently regulated by the BCL-2 protein family, which consists of both pro-survival and pro-apoptotic members. The anti-apoptotic proteins include BCL-2, BCL-XL, MCL-1, BFL-1, and BCL-W, which function to preserve mitochondrial outer membrane integrity and prevent cytochrome c release. opposing these pro-survival factors are the pro-apoptotic proteins, which include the effector proteins BAX and BAK and the BH3-only proteins (BIM, BID, BAD, NOXA, PUMA, HRK) that act as cellular stress sensors [4]. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic effectors, maintaining cellular viability. However, following cellular stress signals (e.g., DNA damage, oxidative stress), BH3-only proteins become activated and displace BAX/BAK from their anti-apoptotic counterparts, triggering BAX/BAK oligomerization, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation,
ultimately executing programmed cell death [4].
This compound functions as a highly selective BH3-mimetic that specifically targets the BCL-2 protein with sub-nanomolar affinity (Kᵢ < 0.01 nM). Its molecular mechanism involves competitively binding to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins like BIM that are sequestered by BCL-2 [2]. This displacement initiates the apoptotic cascade by freeing BIM and other BH3-only proteins to activate BAX and BAK directly. The resulting BAX/BAK oligomerization forms pores in the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c and other pro-apoptotic factors into the cytoplasm [4]. Cytochrome c then facilitates the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspases-3 and -7, culminating in apoptotic cell death.
The selectivity profile of this compound is crucial to its therapeutic utility, as it demonstrates significantly lower binding affinity for other anti-apoptotic family members, including BCL-XL (Kᵢ = 48 nM), BCL-W (Kᵢ = 21 nM), and MCL-1 (Kᵢ > 440 nM) [2]. This selectivity profile distinguishes this compound from earlier-generation BH3-mimetics like navitoclax (ABT-263), which inhibits both BCL-2 and BCL-XL and causes dose-limiting thrombocytopenia due to BCL-XL's essential role in platelet survival [2]. The targeted nature of this compound thus enables potent BCL-2 inhibition while circumventing the thrombocytopenia associated with broader-spectrum BCL-2 family inhibition.
Table 1: Selectivity Profile of this compound for BCL-2 Family Proteins
| Protein Target | Binding Affinity (Kᵢ) | Biological Consequence of Inhibition |
|---|---|---|
| BCL-2 | < 0.01 nM | Therapeutic apoptosis induction in malignant cells |
| BCL-XL | 48 nM | Avoidance of platelet toxicity (thrombocytopenia) |
| BCL-W | 21 nM | Unknown clinical significance |
| MCL-1 | > 440 nM | Avoidance of potential cardiac and other toxicities |
The structural basis for this compound's selectivity stems from rational drug design leveraging a unique BCL-2-small molecule co-crystal structure. This compound fits precisely within the hydrophobic BH3-binding groove of BCL-2, forming critical interactions that mimic those of native BH3-only proteins [2]. This precise molecular complementarity enables this compound to effectively compete with native BH3 domains for BCL-2 binding while exhibiting minimal interaction with the structurally distinct BH3-binding grooves of BCL-XL and MCL-1. The drug's orally bioavailable nature further enhances its clinical utility, allowing for chronic administration in outpatient settings.
Resistance to this compound represents a significant clinical challenge and emerges through diverse molecular mechanisms. Upregulation of alternative anti-apoptotic proteins, particularly MCL-1 and BCL-XL, constitutes a primary resistance pathway across multiple hematologic malignancies [2] [4] [5]. These proteins can sequester pro-apoptotic effectors that are released following BCL-2 inhibition, thereby maintaining mitochondrial integrity and circumventing apoptotic commitment. Additionally, BCL2 gene mutations that affect the BH3-binding groove can directly interfere with this compound binding, reducing drug efficacy [1]. Specific mutations such as the F104L substitution in the BH3-binding groove have been experimentally demonstrated to potentially disrupt this compound binding and confer resistance [2].
Recent research has identified BCL2A1 (BFL-1) overexpression as another significant resistance mechanism in AML. BCL2A1 expression positively correlates with this compound resistance in primary AML samples, and induced overexpression in AML cell lines results in at least a 20-fold increase in this compound IC₅₀ values [3]. Furthermore, mutations in signaling pathways—including KRAS, PTPN11, and SF3B1—have been associated with relative this compound resistance, potentially through the activation of downstream survival pathways that modulate apoptotic thresholds [3]. The microenvironmental influence also contributes significantly to resistance, as cytokine-mediated signaling—particularly through BAFF (B-cell activating factor)—can induce rapid upregulation of MCL-1 and BCL-XL in surviving cells following this compound exposure [6].
Table 2: Major Genetic Alterations Associated with this compound Resistance
| Genetic Alteration | Functional Consequence | Malignancies Where Observed |
|---|---|---|
| BCL2 mutations (e.g., F104L) | Reduced this compound binding affinity | CLL, NHL |
| MCL-1 upregulation | Sequesters pro-apoptotic proteins released from BCL-2 | AML, CLL, ALL, MM |
| BCL-XL upregulation | Compensatory anti-apoptotic function | CLL, NHL |
| BCL2A1 overexpression | Alternative anti-apoptotic protein binding | AML, especially FAB M4/M5 |
| TP53 loss/mutation | Impacts p53-mediated apoptotic signaling | CLL, AML |
| KRAS/PTPN11 mutations | Activates MAPK and AKT survival pathways | AML |
Beyond genetic alterations, functional adaptations contribute significantly to this compound resistance. Recent evidence indicates that this compound can induce sublethal mitochondrial outer membrane permeabilization (MOMP) in resistant AML cells, triggering limited caspase activation and DNA damage without committing cells to apoptosis [7]. This sublethal apoptotic signaling creates a vulnerability that can be therapeutically exploited, as these cells may exhibit heightened sensitivity to additional stressors like PARP inhibition or DNA-damaging agents.
Cellular heterogeneity in apoptotic response further complicates treatment efficacy. Single-cell analyses reveal that following this compound exposure, cells exhibit a spectrum of apoptotic commitment, with subpopulations demonstrating only weak to moderate Annexin V induction retaining proliferative capacity and contributing to disease persistence [7]. Additionally, metabolic adaptations—particularly dependencies on mitochondrial energetics—have been implicated in this compound resistance, with resistant cells demonstrating altered mitochondrial bioenergetics that can be targeted therapeutically [8].
Clinical observations have identified specific disease subtypes and patient characteristics associated with this compound resistance. In AML, the myelomonocytic (FAB M4) and monocytic (FAB M5) subtypes demonstrate relative resistance, potentially linked to their higher baseline expression of BCL2A1 and other alternative anti-apoptotic proteins [3]. Additionally, transformed AML and cases with low blast count/high monocyte or neutrophil count show reduced sensitivity to this compound [3]. In contrast, certain genetic subtypes—particularly PML-RARA-rearranged AML (FAB M3)—demonstrate heightened sensitivity, possibly due to their favorable balance of BCL-2 family protein expression with high BCL-2 and low BCL2A1 levels [3].
Cell viability assays form the cornerstone of in vitro this compound testing. The CellTiter-Glo Luminescent Cell Viability Assay provides a robust method for quantifying this compound sensitivity by measuring cellular ATP levels as a proxy for viability following drug exposure [2]. For apoptosis-specific assessment, Annexin V/propidium iodide (PI) staining coupled with flow cytometry enables discrimination of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [9]. This approach was effectively employed in studies demonstrating this compound-induced apoptosis in ALL blasts, where researchers observed a significant increase in apoptosis in treatment groups compared to controls [9].
Western blot analysis of BCL-2 family proteins provides crucial mechanistic insights into this compound response and resistance. Standard protocols involve cell lysis in RIPA buffer supplemented with protease inhibitors, separation of proteins (20-30 μg total protein) by SDS-PAGE, transfer to PVDF membranes, and probing with specific antibodies against BCL-2 family members (BCL-2, MCL-1, BCL-XL, BIM, BAX) and apoptosis markers (cleaved caspases, PARP cleavage) [2] [10]. For example, this technique has demonstrated BCL-2 dephosphorylation and increased effector caspase-3 cleavage following this compound treatment in responsive B-ALL cell lines [10].
Resistant cell line generation provides valuable tools for investigating resistance mechanisms. Standard protocols involve chronic exposure of parental cells to gradually increasing this compound concentrations over several weeks to months, maintaining selection pressure by culturing resistant variants in at least 1 μM this compound [2]. These models have been successfully established across various hematologic malignancies, including AML (e.g., MOLM-13, MV4-11), lymphoma (e.g., HBL1, U2932), and ALL cell lines [2] [7]. Molecular characterization of these resistant derivatives typically reveals upregulated MCL-1 or BCL-XL expression, and sometimes concurrent decreases in pro-apoptotic proteins [2].
Primary patient-derived models offer enhanced clinical relevance. Protocols for establishing patient-derived xenograft (PDX) models involve transplanting primary patient leukemic cells into immunodeficient mice, then testing this compound sensitivity ex vivo or in vivo [10]. Additionally, direct processing of primary patient samples through Ficoll density gradient centrifugation to isolate peripheral blood mononuclear cells (PBMCs) or blast cells enables short-term ex vivo drug testing [9]. These approaches preserve the cellular heterogeneity and microenvironmental influences that significantly impact treatment response in clinical settings.
BH3 profiling and its refined version, mitochondrial profiling, represent powerful techniques for identifying functional dependencies on specific anti-apoptotic proteins. These assays measure mitochondrial membrane depolarization or cytochrome c release following exposure to specific BH3 domain peptides that selectively target different anti-apoptotic family members [5]. This approach can identify "primed" cells reliant on BCL-2 for survival, predicting this compound sensitivity, and detect dependencies on alternative anti-apoptotic proteins like MCL-1 that may mediate resistance.
Single-cell analysis techniques provide unprecedented resolution for characterizing heterogeneous responses to this compound. Mass cytometric (CyTOF) profiling enables high-dimensional analysis of signaling proteins, proliferation markers, and apoptosis regulators at single-cell resolution [6]. This approach has revealed rapid adaptive changes in surviving cells following this compound exposure, including upregulation of MCL-1 and BCL-XL. Additionally, live-cell imaging with caspase activation reporters (e.g., caspase-3/7 green dye) and cell death markers (e.g., cytotox red dye) enables real-time tracking of apoptotic commitment and sublethal signaling in heterogeneous cell populations [7].
Diagram 1: Molecular mechanism of this compound in intrinsic apoptosis pathway and major resistance mechanisms. This compound inhibits BCL-2, releasing BH3-only proteins that activate BAX/BAK oligomerization, leading to mitochondrial outer membrane permeabilization and apoptosis. Resistance mechanisms include MCL-1/BCL-XL upregulation, BCL-2 mutations, and microenvironment-mediated survival signaling.
Combination with MCL-1 inhibitors represents a promising approach to overcome this compound resistance driven by MCL-1 upregulation. Preclinical studies demonstrate strong synergistic cell killing when this compound is combined with selective MCL-1 inhibitors like S63845 or AZD5991 across multiple this compound-resistant AML models [2] [3]. Similarly, BCL-XL-selective inhibitors (e.g., A-1155463) show synergistic activity in models where BCL-XL upregulation mediates resistance [2]. However, the clinical development of direct MCL-1 inhibitors has been complicated by on-target cardiac toxicity, necessitating careful risk-benefit assessment [4].
Combination with hypomethylating agents (azacitidine, decitabine) has become a standard-of-care in AML based on impressive clinical trial results. The mechanistic basis for this synergy may involve reduction of MCL-1 expression and modulation of apoptotic thresholds through epigenetic rewiring [4] [3]. Recent evidence suggests that the addition of PARP inhibitors to this compound-azacitidine combinations can further enhance efficacy, particularly in this compound-resistant AML, by exploiting this compound-induced sublethal DNA damage [7].
Targeting upstream signaling pathways that regulate anti-apoptotic protein expression provides another strategic approach. FLT3 inhibitors (e.g., gilteritinib), MEK inhibitors, and SYK inhibitors can suppress MCL-1 and BCL-XL upregulation, potentially re-sensitizing resistant cells to this compound [5]. Additionally, microenvironment-disrupting agents like ibrutinib (BTK inhibitor) may overcome resistance mediated by niche-derived survival signals in CLL and other B-cell malignancies [5].
Predictive biomarkers are increasingly important for optimizing this compound therapy. BCL-2 family protein expression profiling by flow cytometry, Western blot, or RNA sequencing can identify patients likely to respond based on high BCL-2 expression or those likely to resist due to high MCL-1, BCL-XL, or BCL2A1 expression [3]. Specific genetic alterations—including KRAS, PTPN11, or SF3B1 mutations—may indicate relative resistance, while PML-RARA rearrangements predict heightened sensitivity [3].
Functional assays like BH3 profiling provide dynamic assessment of apoptotic dependencies that may better predict response than static biomarker measurements. This approach can identify "primed" malignancies dependent on BCL-2 that are likely to respond to this compound, as well as those with inherent dependencies on MCL-1 or BCL-XL that may require combination approaches [5]. Implementation of these biomarker strategies in clinical practice will enable more precise patient selection and improve therapeutic outcomes.
Table 3: Promising Combination Strategies to Overcome this compound Resistance
| Combination Approach | Mechanistic Rationale | Development Status |
|---|---|---|
| This compound + MCL-1 inhibitors | Directly targets primary resistance mechanism | Preclinical/early clinical (toxicity concerns) |
| This compound + BCL-XL inhibitors | Targets BCL-XL-mediated resistance | Preclinical (thrombocytopenia risk) |
| This compound + Hypomethylating agents | Reduces MCL-1 expression, epigenetic sensitization | FDA-approved for AML |
| This compound + PARP inhibitors | Exploits sublethal DNA damage from this compound | Preclinical/early clinical |
| This compound + FLT3 inhibitors | Targets upstream signaling that regulates MCL-1 | Clinical trials |
| This compound + MEK inhibitors | Suppresses MAPK-driven MCL-1 expression | Preclinical/clinical studies |
| This compound + BTK inhibitors | Disrupts microenvironmental survival signals | Clinical use in CLL |
This compound represents a paradigm-shifting therapeutic that has fundamentally advanced the treatment of hematologic malignancies by specifically targeting the intrinsic apoptotic pathway. Its high selectivity for BCL-2 and oral bioavailability have enabled effective targeting of apoptotic dependencies while minimizing off-target toxicities associated with broader BCL-2 family inhibition. However, the emergence of both intrinsic and acquired resistance remains a substantial clinical challenge that limits long-term disease control.
Future research directions should focus on refining patient selection strategies through integrated molecular and functional profiling, developing novel combination approaches that target resistance mechanisms without excessive toxicity, and identifying therapeutic vulnerabilities in persister cells that survive this compound exposure. The emerging understanding of sublethal apoptotic signaling and metabolic adaptations in resistant cells opens new avenues for therapeutic intervention that may extend the benefits of this compound to more patients and improve long-term outcomes across hematologic malignancies.
1. The Apoptotic Machinery and BH3 Mimetics BH3 mimetics are small molecules that antagonize anti-apoptotic BCL-2 family proteins (such as BCL-2, BCL-XL, and MCL-1), thereby promoting mitochondrial outer membrane permeabilization (MOMP) and apoptosis [1]. Their mechanism is founded on disrupting the interaction between the pro-apoptotic BH3 domain and the hydrophobic pocket of anti-apoptotic proteins [1]. Venetoclax, a selective BCL-2 inhibitor, has demonstrated significant clinical efficacy in hematologic malignancies like CLL and AML [2] [3].
2. A Critical Reappraisal of BH3 Profiling Assays A pivotal 2025 study has raised important limitations of traditional BH3 profiling assays that use permeabilized cells [2] [4]. Key findings include:
The diagram below illustrates the fundamental differences in how intact and permeabilized cells respond to BH3 mimetics.
1. Conventional BH3 Profiling (Permeabilized Cells) This classic protocol measures mitochondrial depolarization or cytochrome c release after targeted permeabilization.
2. Streamlined BH3 Drug Toolkit (Live-Cell Assay) A recent methodological improvement uses BH3 mimetic drugs (not peptides) on live cells, offering a more physiologically relevant and simpler workflow [5].
3. Dynamic BH3 Profiling (DBP) DBP involves measuring changes in mitochondrial priming after ex vivo treatment with a drug of interest. This can identify early drug-induced changes in apoptotic signaling and shifts in dependencies on anti-apoptotic proteins, useful for predicting synergistic combinations [5].
The table below summarizes the quantitative data on this compound activity from key studies.
| Cell Type / Context | Assay Type | Key Metric (e.g., IC50) | Experimental Context / Finding |
|---|---|---|---|
| CLL cells [2] | Permeabilized Cells | IC50 > 1 µM | BH3 profiling; high concentration required, non-specific |
| CLL cells [2] | Intact Cells (1.5h) | IC50 ~ 1 µM | Short-term viability assay |
| CLL cells [2] | Intact Cells (24h) | IC50 ~ 10 nM | Long-term viability assay; demonstrates true potency |
| venR-AML cell lines [6] | Intact Cells | >100-fold shift in IC50 | Acquired this compound resistance (e.g., venR-MOLM-13) |
| CLL cells + CD40 stim [7] | Intact Cells | ~1000-fold shift in IC50 | Microenvironment-mediated resistance; reversed by OXPHOS inhibition |
Resistance to this compound is heterogeneous, involving upregulation of alternative anti-apoptotic proteins and metabolic reprogramming [8] [6] [7].
1. Signaling Pathways and Microenvironment Constitutively active signal transduction pathways are frequently responsible for refractory disease.
2. Sublethal Apoptotic Signaling In this compound-resistant AML cells, this compound can still induce sublethal MOMP, leading to limited caspase activation and DNA damage without causing cell death. This creates a new vulnerability: these cells show synergistic sensitivity to the combination of this compound and PARP inhibitors, with azacitidine further enhancing this effect [6].
3. Metabolic Reprogramming
The diagram below integrates the key mechanisms of resistance and potential therapeutic counter-strategies.
Emerging research is expanding the potential applications of this compound beyond direct cancer cell killing. One study reports that this compound can directly activate Natural Killer (NK) cells, increasing their avidity for AML cells and boosting mitochondrial metabolism via the NF-κB pathway, thereby enhancing immunological synapse formation and cytotoxicity. This suggests a potential role for this compound as an immunometabolic modulator in cancer immunotherapy [9].
The field is moving towards more physiologically relevant live-cell assays and a deeper understanding of the tumor microenvironment's role in resistance. The most promising future directions involve rational combination therapies that target the specific resistance mechanisms employed by cancer cells.
The G101V mutation confers resistance not by a direct clash with venetoclax, but through an indirect "knock-on" effect that alters the binding groove's conformation [1].
The diagram below illustrates this allosteric mechanism.
The G101V mutation triggers a conformational change in E152 that disrupts this compound binding.
The understanding of G101V resistance is supported by binding, cellular, and clinical data.
Table 1: Quantitative Impact of BCL2 G101V Mutation
| Parameter | Wild-Type BCL2 | G101V Mutant BCL2 | Notes / Source |
|---|---|---|---|
| This compound Binding Affinity (K_D) | High affinity | ~180-fold reduction | Measured by Surface Plasmon Resonance (SPR) [1] [3] |
| Cellular Resistance (IC₅₀) | Low nM range | Significant increase | Demonstrated in engineered cell lines (e.g., RS4;11, KMS-12PE) [3] |
| Prevalence in Relapsed CLL | Not detected pre-treatment | 10% - 50% of progressing patients | Detected after 19-42 months of continuous therapy [2] [4] |
| Clonal Fitness | - | Often subclonal (VAF < 50%) | Suggests coexistence with other resistance mechanisms [2] [4] |
Detection Methodologies: Sensitive molecular techniques are required to detect these mutations, especially early when they may be present in only a small subset of cells.
Research is actively exploring ways to counter resistance driven by G101V and other BCL2 mutations.
The following diagram outlines a core experimental workflow used to characterize the G101V mechanism and evaluate novel inhibitors, based on methodologies from the search results [1] [3].
A multi-technique approach is used to validate G101V resistance and novel inhibitors.
The BCL-2 family consists of pro- and anti-apoptotic proteins that interact to control mitochondrial outer membrane permeabilization (MOMP), the key step in the intrinsic apoptosis pathway [1] [2]. They are characterized by the presence of up to four BCL-2 Homology (BH) domains [3] [4].
The table below summarizes the three main functional and structural subgroups.
| Subgroup | Function | Key Members | BH Domains Present | Molecular Weight |
|---|---|---|---|---|
| Anti-apoptotic | Inhibit apoptosis, promote cell survival [3] [2] | BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1 [3] | BH1, BH2, BH3, BH4 (Note: MCL-1 lacks BH4, BFL-1 lacks BH2 & BH4) [3] | ~18-37 kDa [3] |
| Multi-domain Pro-apoptotic | Execute apoptosis by permeabilizing the mitochondrial membrane [1] [2] | BAX, BAK, BOK [1] [3] | BH1, BH2, BH3 [3] [4] | ~21-25 kDa [3] |
| BH3-only Pro-apoptotic | Sense cellular stress and initiate apoptosis by inhibiting anti-apoptotic proteins or activating pro-apoptotic effectors [1] [2] | BIM, BID, PUMA, BAD, NOXA, BMF, HRK [1] [3] | BH3 only [3] | ~22-26 kDa [3] |
The "tripartite apoptotic switch" model explains how BCL-2 family proteins interact to control mitochondrial integrity [1]. In healthy cells, anti-apoptotic proteins (like BCL-2 and BCL-XL) bind and neutralize the pro-apoptotic effectors BAX and BAK. Upon cellular stress (e.g., DNA damage), BH3-only proteins are activated and tip the balance in two ways [2]:
Once activated, BAX and BAK oligomerize, causing MOMP, which leads to the release of cytochrome c and activation of caspases, ultimately executing cell death [1] [2].
The following diagram illustrates the key interactions and the flow of the intrinsic apoptosis pathway.
Flowchart of intrinsic apoptosis regulation by BCL-2 family proteins.
The understanding of BCL-2 family interactions enabled the rational design of drugs called BH3-mimetics. These small molecules bind the hydrophobic groove of anti-apoptotic proteins, displacing pro-apoptotic proteins and triggering apoptosis in cancer cells [1].
Key BH3-mimetics in Development and Clinic
| Drug Name | Primary Target(s) | Development Status & Key Indications | Notable Features & Findings |
|---|---|---|---|
| Venetoclax (ABT-199) | BCL-2 | Approved for CLL, AML; used in other hematologic malignancies [1] [3]. | First selective BCL-2 inhibitor; transformed treatment landscape [1]. |
| Lisaftoclax (APG-2575) | BCL-2 | Approved in China for R/R CLL/SLL; global Phase III trials in AML, MDS [6] [7]. | Second BCL-2 inhibitor approved globally; shows potential to overcome this compound resistance in early studies [7]. |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-w | Early clinical trials [1]. | Predecessor to this compound; dose-limited by BCL-XL inhibition causing thrombocytopenia [1]. |
| BCL-XL inhibitors | BCL-XL | Preclinical/early clinical development [1]. | Development challenged by on-target thrombocytopenia. Strategies like PROTACs and ADCs are being explored for tumor-specific delivery [1]. |
| MCL1 inhibitors | MCL-1 | Clinical trials [1]. | Development complicated by on-target cardiac toxicities [1]. |
Research continues to advance on multiple fronts, leveraging sophisticated experimental and computational techniques.
Understanding and Overcoming Drug Resistance: Resistance to BH3-mimetics like this compound is a major focus. Mechanisms include:
Computational Drug Discovery: To find novel BCL-2 inhibitors, researchers use integrated in silico approaches [8]. A typical workflow includes:
Regulation via Ubiquitin-Proteasome Pathway: The stability of BCL-2 family proteins is tightly controlled by ubiquitination and deubiquitination [5]. For example:
The field of BCL-2 research continues to evolve rapidly. Key future directions include the successful clinical development of BCL-XL and MCL-1 inhibitors with manageable toxicity profiles, the clinical validation of next-generation BCL-2 inhibitors like lisaftoclax, and the exploration of rational combination therapies to overcome resistance [1] [7].
Venetoclax is a BCL-2 inhibitor whose absorption and elimination are significantly influenced by food and metabolic enzymes [1]. The table below summarizes its core pharmacokinetic parameters:
| Parameter | Description |
|---|---|
| Primary Metabolic Pathway | CYP3A4/5-mediated metabolism [1] [2]. |
| Key Metabolite | M27 (formed by CYP3A4) [1]. |
| Absolute Bioavailability | ~5.4% (fasting); increases to 18-28% with food [1]. |
| Tmax | 5 to 8 hours (post-dose, with food) [1]. |
| Apparent Vd (Vdss/F) | 256 to 321 L [1]. |
| Half-life (t1/2) | 14 to 26 hours [1] [2]. |
| Route of Elimination | Primarily hepatic; ~100% of dose recovered in feces (unchanged drug: 20.8%), <0.1% in urine [1] [2]. |
| Protein Binding | >99% [1]. |
The metabolic pathway and major sources of pharmacokinetic variability can be visualized as follows:
Overview of this compound's pharmacokinetic pathway, highlighting the critical influence of food and CYP3A4 metabolism.
Concomitant use of CYP3A inhibitors or inducers leads to significant changes in this compound exposure, necessitating dose adjustments. The data are summarized from clinical and modeling studies:
| Modulator Type & Example | Effect on this compound Exposure (vs. This compound alone) | Recommended Dose Adjustment |
|---|
| Strong CYP3A Inhibitor (e.g., Ketoconazole, Voriconazole, Itraconazole, Posaconazole) | • AUC ↑ 480% to 680% (5.8 to 7.8-fold) [3]. • Voriconazole: AUC ↑ 4.5 to 9.6-fold [4]. • Itraconazole: Cmax ↑ 2.3-fold [5]. | Reduce this compound dose by at least 75% [3]. | | Moderate CYP3A Inhibitor (e.g., Erythromycin) | • AUC ↑ 100% to 390% (2.0 to 4.9-fold) [3]. | Reduce this compound dose by at least 50% [3]. | | Strong CYP3A Inducer (e.g., Rifampin - multiple dose) | • AUC ↓ 71% [6]. • When isolated from P-gp inhibition, CYP3A induction alone decreased AUC by 84% [6]. | Avoid concomitant use [7]. |
The opposing effects of acute enzyme inhibition versus chronic enzyme induction are demonstrated in a rifampin study [6]:
Advanced pharmacokinetic modeling and specific clinical protocols are crucial for predicting and managing these interactions.
1. Physiologically Based Pharmacokinetic (PBPK) Modeling
2. Population Pharmacokinetic (PopPK) Modeling
3. Clinical DDI Study Design A specific single- and multiple-dose study design successfully isolated the effects of CYP3A induction and transporter inhibition [6]:
The table below summarizes recent findings on venetoclax efficacy and resistance across various hematologic malignancies from selected studies.
| Malignancy Model | Key Genetic / Molecular Features | Treatment Intervention | Primary Efficacy Readout | Mechanistic Insights / Resistance Notes |
|---|---|---|---|---|
| T-ALL [1] | High-risk adult T-ALL | This compound + Chidamide (HDACi) + Azacitidine (HMA) | 80% (4/5 patients) achieved CR/CRi within 1-2 cycles; 4 achieved MRD-negative status [1] | Synergistic anti-proliferative effect observed in vitro in Jurkat cells [1] |
| inv(3)/t(3;3) AML [2] | EVI1-rearranged; frequent co-mutations in SF3B1, RAS pathway | This compound + Decitabine (VEN/DAC) | Partially prolonged survival & induced myeloid differentiation; resistance developed [2] | Resistance linked to dependency on BRD4 and MYB pathways; their inhibition overcomes resistance [2] |
| CLL (this compound-Resistant) [3] | BCL2 G101V mutation; BCL-xL upregulation | LP-118 (novel BCL-2/BCL-xL inhibitor) | Reduced tumor burden in xenograft models; survival advantage [3] | LP-118 effective against BCL2 G101V mutation and in cells lacking BCL2 dependence [3] |
| Transformed Follicular Lymphoma (t-FL) [4] | BCL-2 translocation; alterations in TP53, MYC | This compound + Chidamide (HDACi) | Synergistically inhibited proliferation, induced apoptosis in vitro; reduced tumor burden & extended survival in vivo [4] | Mechanism involves disruption of mitochondrial membrane potential and modulation of Wnt/β-catenin signaling [4] |
| AML (this compound-Resistant) [5] | Prior this compound exposure; often with TP53 mutation/complex karyotype | Lisaftoclax (APG-2575) + Azacitidine | ORR of 31.8% (7/22 evaluable patients) in this compound-refractory R/R AML/MPAL [5] | First clinical study to report a Bcl-2 inhibitor overcoming resistance to another (this compound) [5] |
For researchers looking to design similar studies, here are the detailed methodologies from the key preclinical investigations.
This model investigates the transcriptional dynamics of this compound resistance and identifies alternative therapeutic targets.
Mx1-Cre: inv(3) Sf3b1K700E/WT murine leukemic cells transplanted into lethally irradiated CD45.1+ wild-type recipients.The following diagram illustrates the experimental workflow and the key resistance mechanism identified in this study:
Experimental workflow for identifying and overcoming this compound resistance in EVI1-rearranged AML.
This study used a systematic HTS approach to identify a synergistic drug combination for transformed Follicular Lymphoma (t-FL).
The HTS and validation workflow is summarized below:
HTS workflow for identifying synergistic this compound combinations in transformed Follicular Lymphoma.
Recent research is focused on several promising strategies to combat resistance, as shown in the table below.
| Strategy | Representative Agent(s) | Proposed Mechanism of Action | Development Stage |
|---|---|---|---|
| Target Alternative Anti-apoptotic Proteins | LP-118 [3] | Dual inhibition of BCL-2 and BCL-xL; effective against BCL2 mutations (e.g., G101V). | Preclinical |
| Inhibit Resistance Pathways | BRD4 inhibitors, MYB inhibitors [2] | Target transcriptional dependencies upregulated in resistant, dormant cells. | Preclinical |
| Epigenetic Combination Therapy | Chidamide (HDACi) [1] [4] | Synergizes with this compound by modulating gene expression and mitochondrial pathways. | Clinical Case Series / Preclinical |
| Next-Generation BCL-2 Inhibitors | Lisaftoclax (APG-2575) [5] | Novel Bcl-2 inhibitor with potential activity in this compound-refractory settings. | Phase Ib/II Clinical Trial |
| Leveraging Natural Compounds | Various Phytochemicals [6] | Modulate BCL-2 family proteins, redox homeostasis, and overcome mitochondrial adaptations. | Preclinical / In Silico |
Current preclinical models consistently demonstrate that while this compound is highly efficacious, resistance emerges through diverse mechanisms including upregulation of alternative anti-apoptotic proteins like BCL-xL and MCL-1, acquisition of BCL2 mutations, and dependency on transcriptional regulators like BRD4/MYB [2] [3] [6].
The future of overcoming this compound resistance lies in rational combination therapies and novel agents. Promising strategies include dual BCL-2/BCL-xL inhibition, epigenetic drug combinations, and next-generation BCL-2 inhibitors like lisaftoclax, which have shown early clinical promise in this compound-refractory patients [5] [3] [4].
The combination of venetoclax (VEN), a selective B-cell lymphoma-2 (BCL-2) inhibitor, with hypomethylating agents (HMAs) such as azacitidine or decitabine represents a transformative advancement in acute myeloid leukemia (AML) therapy. This targeted therapy regimen has fundamentally changed the treatment paradigm for elderly and unfit patients with newly diagnosed AML who are ineligible for intensive chemotherapy, with ongoing research expanding its applications to relapsed/refractory disease and post-transplant settings. The dual mechanistic approach underlying this combination achieves synergistic anti-leukemic activity through simultaneous epigenetic modulation and restoration of apoptotic pathways in malignant myeloid cells.
The molecular synergy of this combination stems from complementary mechanisms of action. This compound directly binds to BCL-2 proteins in the mitochondrial membrane, displacing pro-apoptotic factors like BIM and BAX that initiate the intrinsic apoptotic pathway. This activity counteracts the characteristic apoptosis blockade that enables AML cell survival. Concurrently, HMAs (azacitidine and decitabine) incorporate into DNA during replication, inhibiting DNA methyltransferases and causing genome-wide demethylation, which reverses the epigenetic silencing of tumor suppressor genes and differentiation genes. Research has revealed that HMAs additionally downregulate MCL-1, another anti-apoptotic protein, thereby enhancing this compound-mediated apoptosis. This combination demonstrates particular efficacy against leukemia stem cells, which are primarily responsible for disease relapse, through epigenetic reprogramming and restoration of their apoptotic potential.
The VEN-HMA combination has demonstrated significant clinical efficacy across multiple AML populations:
Newly diagnosed AML in elderly/unfit patients: The VIALE-A trial established this regimen as standard of care for patients ≥75 years or with comorbidities precluding intensive chemotherapy. Recent real-world analyses confirm impressive response rates and survival benefits in this population, with particular utility for those with secondary AML or specific molecular profiles.
Relapsed/refractory AML after allogeneic HSCT: Research demonstrates that VEN-HMA achieves superior outcomes compared to intensive chemotherapy in this high-risk setting, with significantly higher complete response rates (56.6% vs. 26.4%) and improved median overall survival (12.6 vs. 5.8 months) [1] [2].
Core-binding factor (CBF) AML: Traditionally considered less responsive to VEN-based regimens, emerging evidence indicates promising efficacy in CBFβ::MYH11+ AML, with one study reporting a 100% composite complete response rate (CR/CRi) after first induction [3].
Mixed-phenotype acute leukemia (MPAL): Case series report successful remission induction with VEN-HMA in this rare, aggressive leukemia variant, including both B/myeloid and T/myeloid subtypes [4].
Table 1: Efficacy Outcomes of VEN-HMA Across Clinical Studies
| Population | Study Design | N | CR/CRi Rate | Median OS | Key Molecular Correlates |
|---|---|---|---|---|---|
| Newly diagnosed (unfit) | Phase 2b (ASCERTAIN-V) [5] | 101 | 63.4% (CR+CRi) | 15.5 months | NPM1 mut: favorable |
| Post-alloHSCT relapse | Retrospective comparative [1] [2] | 106 | 56.6% (CR) | 12.6 months | TP53 mut: poor response |
| CBFβ::MYH11+ AML | Case series [3] | 37 | 100% (CR/CRi) | 97.2% (2-yr OS) | KIT, NRAS mutations common |
| Asian elderly (≥60) | Target trial emulation [6] | 181 | 52.5% (CR/CRi) | Not reported | Benefit especially pronounced in ≥75 |
| Relapsed/refractory | Multicenter real-world [7] | 181 | 52.5% (CR/CRi) | Not reported | CEBPA, IDH1 mut: favorable |
Table 2: Molecular Subgroups and Response to VEN-HMA
| Genetic Alteration | CR/CRi Rate | Survival Impact | Recommended Approach |
|---|---|---|---|
| IDH1/2 mutations | 71% [8] | Favorable | VEN-HMA as preferred frontline |
| NPM1 mutations | High [9] | Longer OS | VEN-HMA highly effective |
| TP53 mutations | 44% [8] | Lower OS | Consider experimental approaches |
| FLT3-ITD | 64% [8] | Intermediate | Combine with FLT3 inhibitors |
| Complex karyotype | Low [9] | Poor | Limited benefit, consider alternatives |
Molecular profiling has revealed significant predictors of response to VEN-HMA therapy. Patients with IDH1/2 mutations demonstrate particularly high response rates (CR/CRi of 71%), while those with NPM1 mutations show excellent long-term outcomes. In contrast, TP53 mutations and complex karyotype are associated with reduced response rates and poorer survival, suggesting these patients may benefit from alternative therapeutic approaches [9] [8]. Additional factors influencing response include timing of relapse after transplantation (early relapse predicts resistance) and the potential addition of donor lymphocyte infusion in the post-transplant setting, which may enhance anti-leukemic activity [9].
The standard VEN-HMA protocol follows a 28-day cycle structure with specific dosing guidelines:
This compound dosing: Initiate with a dose ramp-up (100 mg day 1, 200 mg day 2, 400 mg day 3-28) to mitigate tumor lysis syndrome (TLS) risk. For patients with body surface area ≥1.8 m², consider 600 mg daily after ramp-up [1] [2]. Continuous daily administration throughout the 28-day cycle was standard in initial trials, but recent studies support shorter durations (7-21 days) with equivalent efficacy and improved safety [10] [7].
HMA dosing:
Cycle timing: Subsequent cycles typically begin every 28-35 days, depending on count recovery and toxicity assessment. Treatment should continue for at least 2 cycles to adequately assess response, unless progressive disease occurs earlier.
Timing: Initial response assessment should occur after cycle 1, with bone marrow evaluation between day 21-28 [10] [3]. Earlier assessment (day 14-21) may guide this compound duration in subsequent cycles.
Assessment methods:
Response criteria: Use European LeukemiaNet (ELN) 2022 criteria, classifying complete remission (CR) as <5% blasts, no extramedullary disease, and neutrophil recovery >1.0×10⁹/L, platelet recovery >100×10⁹/L. CR with incomplete hematologic recovery (CRi) meets all CR criteria except hematologic recovery [1] [2].
Table 3: Management of Common Adverse Events
| Toxicity | Incidence | Prophylaxis/Monitoring | Dose Modifications |
|---|---|---|---|
| Myelosuppression | Very common (≥70%) [5] | CBC 1-2× weekly during cycle 1 | Delay next cycle until ANC ≥0.5, PLT ≥50; consider G-CSF |
| Febrile neutropenia | 30-50% [5] [3] | Antimicrobial prophylaxis | Interrupt VEN until infection resolved; consider shorter duration subsequent cycles |
| Infections | 20-30% serious infections [9] | Monitor for CMV reactivation; antibacterial/antifungal prophylaxis | Hold VEN during active infection |
| Tumor lysis syndrome | Rare with ramp-up | Hydration; monitor electrolytes during initiation | Follow dose escalation protocol; consider allopurinol |
For management of hematologic toxicity, current evidence supports response-adapted this compound duration. In patients achieving morphologic remission with persistent cytopenias, shortening this compound to 14-21 days in subsequent cycles may improve count recovery while maintaining efficacy [10]. For non-hematologic toxicity, temporary interruption of the offending agent (VEN or HMA) is recommended until resolution, followed by dose reduction if necessary.
The synergistic potential of VEN-HMA combinations can be evaluated preclinically using established AML cell lines and primary patient samples:
Cell viability assays: Plate cells in 96-well plates at 5,000-10,000 cells/well and treat with serial dilutions of this compound (0.1 nM-10 μM) and HMA (0.01-10 μM) as single agents and in combination. After 72-96 hours, assess viability using MTT, CellTiter-Glo, or similar assays. Calculate combination indices using Chou-Talalay method to quantify synergy.
Apoptosis assays: Treat cells with IC₅₀ concentrations determined from viability assays for 24-48 hours. Assess apoptosis using Annexin V/propidium iodide staining followed by flow cytometry analysis. Include controls for baseline apoptosis and maximum apoptosis induction.
Colony-forming unit (CFU) assays: Isolate primary AML cells or use established lines with stem cell properties. Plate in methylcellulose-based media with vehicle, VEN, HMA, or combination. Score colonies after 10-14 days to assess effects on leukemia initiating cells.
Diagram 1: Experimental workflow for preclinical assessment of VEN-HMA combinations
Patient-derived xenograft (PDX) models provide the most clinically relevant platform for evaluating VEN-HMA efficacy:
Model establishment: Inject immunodeficient mice (NSG or NRG) with primary AML cells via intravenous or intrafemoral injection. Confirm engraftment by peripheral blood sampling and flow cytometry for human CD45+ cells at 4-8 weeks post-transplantation.
Treatment protocol: Randomize mice with established leukemia (≥1% human CD45+ in peripheral blood) to control, VEN alone (100 mg/kg daily by oral gavage), HMA alone (azacitidine 2.5 mg/kg IP 5 days/week), or combination. Treatment duration typically 21-28 days.
Monitoring and endpoints:
Pharmacodynamic assessments should include BCL-2 family protein expression by Western blot, cleavage of caspase-3 and PARP for apoptosis induction, and global DNA methylation analysis to confirm HMA activity.
The myelosuppressive effects of VEN-HMA combination require rigorous supportive care measures:
Infection prophylaxis: Implement antibacterial (levofloxacin 500 mg daily or similar), antifungal (fluconazole 200-400 mg daily or posaconazole), and antiviral (acyclovir 400 mg twice daily or valacyclovir) prophylaxis throughout treatment and until count recovery [1] [2]. Posaconazole and other strong CYP3A4 inhibitors require this compound dose reduction to 100 mg daily due to drug-drug interactions.
Tumor lysis syndrome (TLS) prevention: For patients with high disease burden (white blood cell count >25×10⁹/L), consider hospitalization during this compound initiation. Implement aggressive hydration (150-200 mL/hour), monitor electrolytes every 6-8 hours during ramp-up, and administer allopurinol 300 mg daily or rasburicase for hyperuricemia.
Transfusion support: Maintain hemoglobin >8 g/dL and platelets >10×10⁹/L (or higher for febrile patients). Platelet transfusion refractoriness may occur with repeated cycles; consider HLA-matched platelets if needed.
Recent evidence supports adaptive dosing strategies to improve tolerability while maintaining efficacy. For older/frail patients or those experiencing prolonged cytopenias, reduced this compound exposure (14 days per cycle) or lower doses (200-400 mg daily) show comparable response rates with improved hematologic recovery [10]. Additionally, alternating cycles of VEN-HMA with HMA alone may benefit patients with persistent cytopenias while maintaining disease control.
The therapeutic landscape of VEN-HMA combinations continues to evolve with several promising developments:
Novel HMA formulations: The all-oral HMA combination (decitabine/cedazuridine) in combination with this compound has demonstrated encouraging efficacy in clinical trials with a CR rate of 46.5% and manageable safety profile [5]. The U.S. FDA is currently reviewing this combination with a decision expected in February 2026.
Biomarker-driven patient selection: Ongoing research focuses on identifying predictive biomarkers beyond current molecular markers. BCL-2/MCL-1 expression ratios, mitochondrial priming assays, and metabolic dependencies show promise in predicting VEN-HMA sensitivity and resistance.
Rational combination strategies: Triple combinations incorporating VEN-HMA with targeted agents are under investigation:
Optimized scheduling: Research continues to refine this compound duration, with recent evidence suggesting that shorter exposure (7-14 days) may be sufficient for response while reducing hematologic toxicity [10]. Response-adapted approaches using early bone marrow assessment to guide subsequent cycle duration represent an important advancement in personalizing therapy.
The foundational regimen for venetoclax in CLL, whether as monotherapy or in combination with anti-CD20 antibodies, begins with a standardized 5-week ramp-up schedule to gradually increase the dose from 20 mg to the target of 400 mg daily [1] [2] [3].
Table 1: Standard 5-Week this compound Ramp-Up Schedule for CLL/SLL [1] [2] [4]
| Week | This compound Oral Daily Dose |
|---|---|
| 1 | 20 mg |
| 2 | 50 mg |
| 3 | 100 mg |
| 4 | 200 mg |
| 5 and beyond | 400 mg |
Tumor Lysis Syndrome (TLS) is a critical safety concern during the ramp-up phase due to rapid cancer cell death [1] [4]. Risk is a continuum based on tumor burden and renal function. The protocol mandates pre-treatment tumor burden assessment (via CT scan) and blood chemistry evaluation [3] [4]. Prophylaxis and monitoring are stratified by risk level as below.
Table 2: TLS Risk Stratification, Prophylaxis, and Monitoring in CLL/SLL [3] [5] [4]
| Risk Level & Criteria | Prophylaxis | Blood Chemistry Monitoring Setting & Frequency |
|---|
| Low Risk All lymph nodes <5 cm AND ALC <25 x 10⁹/L | Oral hydration (1.5-2 L/day); Anti-hyperuricemics (e.g., allopurinol) starting 2-3 days pre-venetoclax [4]. | Outpatient. For 20 mg & 50 mg doses: pre-dose, 6-8 hrs, and 24 hrs post-dose. For subsequent doses: pre-dose [4]. | | Medium Risk Any lymph node 5 to <10 cm OR ALC ≥25 x 10⁹/L | Oral hydration; Consider additional IV hydration; Anti-hyperuricemics [4]. | Outpatient. Same as Low Risk. Consider hospitalization for first doses if CrCl <80 mL/min [4]. | | High Risk Any lymph node ≥10 cm OR ALC ≥25 x 10⁹/L AND any node ≥5 cm | Oral & IV hydration (150-200 mL/hr); Anti-hyperuricemics; consider rasburicase if baseline uric acid elevated [4]. | Inpatient. For 20 mg & 50 mg doses: pre-dose, 4, 8, 12, and 24 hrs post-dose. Subsequent doses: pre-dose, 6-8 hrs, and 24 hrs post-dose [4]. |
The ramp-up schedule is integrated with combination agents, with timing varying by the specific partner drug.
The following workflow diagrams illustrate the two main combination therapy sequences:
This compound + Obinutuzumab (VEN+G) 12-Month Schedule
This compound + Rituximab (VEN+R) Treatment Schedule
Recent research has investigated accelerated this compound ramp-up schedules to achieve a therapeutic dose more rapidly, primarily in inpatient settings with close monitoring.
SAVE (Safe Accelerated this compound Escalation) Protocol [7]
Rapid Dose Escalation (RDE) in Post-BCRi Patients [8]
The standard 5-week this compound ramp-up remains the cornerstone for safe CLL treatment initiation, with TLS risk mitigation through meticulous prophylaxis and monitoring. For selected patient populations in specialized clinical settings, accelerated dosing protocols like SAVE present a viable alternative, demonstrating the potential to achieve therapeutic doses more rapidly while maintaining an acceptable safety profile.
The BH3 profiling assay is a functional method that measures a cell's "mitochondrial apoptotic priming"—its proximity to the threshold of apoptosis. This helps predict sensitivity to BH3 mimetic drugs like venetoclax [1].
The diagram below illustrates the core workflow and logic of the assay.
A pivotal 2025 study highlights major limitations of the standard BH3 profiling protocol using permeabilized cells [2] [3].
Here are standard protocols for two common BH3 profiling methods. The "JC-1 BH3 Profiling" is a plate-reader-based method, while "iBH3 Profiling" uses flow cytometry [1].
This method uses the JC-1 dye to measure mitochondrial membrane potential depolarization in a 384-well plate format.
(1 - (Sample Fluorescence - FCCP Fluorescence) / (DMSO Control Fluorescence - FCCP Fluorescence)) * 100 [1].This flow cytometry-based method offers single-cell resolution.
The table below lists common reagents and their cellular readouts.
| Reagent Name | Reagent Type | Primary Target(s) | Functional Readout |
|---|---|---|---|
| BIM | Activator Peptide | All pro-survival proteins; directly activates BAX/BAK [1] | Measures overall apoptotic priming [1] |
| BID | Activator Peptide | All pro-survival proteins; directly activates BAX/BAK [1] | Measures overall apoptotic priming [1] |
| BAD | Sensitizer Peptide | BCL-2, BCL-XL, BCL-W [2] | Identifies dependence on BCL-2/BCL-XL [1] |
| NOXA A | Sensitizer Peptide | MCL-1, A1/BFL-1 [2] | Identifies dependence on MCL-1 [1] |
| This compound | BH3 Mimetic Drug | BCL-2 [2] | Note: Use with caution in permeabilized cells due to potential non-specific effects at high concentrations [2]. |
| ABT-263 (Navitoclax) | BH3 Mimetic Drug | BCL-2, BCL-XL, BCL-W [1] | Use at concentrations ≤ 1 µM for profiling [1] |
| S63845 | BH3 Mimetic Drug | MCL-1 [1] | Use at concentrations ≤ 1 µM for profiling [1] |
BH3 profiling is a powerful conceptual tool for understanding apoptotic priming. However, the most current research urges a re-evaluation of its standard implementation for predicting responses to selective BH3 mimetics. By integrating intact cell viability data and carefully interpreting permeabilized cell profiles in the context of the assay's known limitations, researchers can more accurately guide therapeutic strategies.
The risk of TLS with venetoclax is not uniform; it is a continuum based on tumor burden and renal function. Assessing this risk accurately is the critical first step in determining the appropriate prophylaxis and monitoring schedule [1].
The table below summarizes the risk stratification based on tumor burden.
| TLS Risk Category | Lymph Node (LN) Size | Absolute Lymphocyte Count (ALC) | Notes |
|---|---|---|---|
| Low Risk [2] | All LNs < 5 cm | AND ALC < 25 × 10⁹/L | |
| Medium Risk [2] | Any LN ≥ 5 cm to <10 cm | OR ALC ≥ 25 × 10⁹/L | Manage as High Risk if CLcr < 80 mL/min [2]. |
| High Risk [2] | Any LN ≥ 10 cm | OR ALC ≥ 25 × 10⁹/L AND any LN ≥ 5 cm | Splenomegaly may also increase risk [1]. |
The following diagram illustrates the workflow for TLS risk assessment and corresponding management setting based on the criteria above.
Once risk is stratified, standardized prophylaxis and intensive monitoring are imperative to prevent laboratory TLS from progressing to clinical TLS [2].
Prophylaxis should be initiated 2-3 days before the first dose of this compound and continue throughout the ramp-up phase [1].
This compound must be initiated with a 5-week dose escalation schedule to gradually debulk tumors and minimize TLS risk [2] [1]. Adherence to this schedule is critical, as a faster 2-3 week ramp-up has been associated with a 13% rate of TLS, including fatalities and renal failure [1].
The standard schedule is:
Changes in blood chemistries can occur as early as 6 to 8 hours after the first dose and each dose increase [1]. The monitoring intensity depends on the risk category.
The table below outlines the monitoring schedule for each risk level.
| Risk Category | Pre-Treatment & Daily | Monitoring After First Dose & Each Dose Increase | Clinical Setting |
|---|---|---|---|
| Low Risk [1] | Correct abnormalities [1] | 6-8 hours, and 24 hours post-dose [1] | Consider outpatient for initiation [2] |
| Medium Risk [1] | Correct abnormalities [1] | 6-8 hours, and 24 hours post-dose [1] | Inpatient [2] |
| High Risk [1] | Correct abnormalities [1] | 6, 8, 12, and 24 hours post-dose [1] | Inpatient [2] |
Blood chemistries to monitor: Potassium, Uric Acid, Phosphate, Calcium, and Creatinine [1].
If laboratory or clinical TLS occurs, immediate and aggressive management is required. Clinical TLS is defined as laboratory TLS plus one or more of the following: renal insufficiency (creatinine ≥ 1.5x ULN), cardiac arrhythmia, seizure, or sudden death [2] [5].
The management pathway for established TLS is summarized below.
Key interventions include:
Recent clinical trials continue to refine the use of this compound and its associated TLS risk.
Application Notes for Researchers
Venetoclax (ABT-199) is a highly selective, orally bioavailable BCL-2 inhibitor that has transformed the treatment landscape for several hematologic malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) [1] [2]. Its mechanism of action involves mimicking the BH3 domain of pro-apoptotic proteins, thereby displacing them from BCL-2 and initiating mitochondrial-mediated apoptosis [2]. However, the development of resistance—often mediated by compensatory upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL—poses a significant clinical challenge [2]. Therefore, robust in vitro models and assays are crucial for understanding resistance mechanisms and developing effective combination therapies.
The table below summarizes the key protein determinants of this compound sensitivity and resistance identified in preclinical models, which should be considered when designing in vitro experiments.
| Protein / Pathway | Expression/Activity in Resistance | Functional Role | Associated Assays |
|---|---|---|---|
| MCL-1 | Upregulated & Stabilized [3] [4] | Compensatory anti-apoptotic protein; sequesters pro-apoptotic BIM [2] | Western Blot, BH3 Profiling, Apoptosis |
| BCL-XL | Upregulated [2] | Compensatory anti-apoptotic protein [2] | Western Blot, BH3 Profiling |
| β-catenin | Upregulated [3] | Core factor in Wnt signaling; promotes survival & drug resistance [3] | Western Blot, Gene Expression |
| Wnt/β-catenin Pathway | Hyperactivated [3] | Survival signaling; associated with this compound resistance [3] | Gene Expression, Functional Assays |
| AKT | Activated [4] | Phosphorylates & stabilizes MCL-1 at T163 [4] | Phospho-Specific Western Blot |
| Intracellular Superoxide (O₂•⁻) | Elevated [4] | Promotes AKT-mediated MCL-1 stabilization [4] | ROS/Superoxide Detection |
A primary mechanism of this compound resistance involves a switch in survival dependency from BCL-2 to other anti-apoptotic proteins, particularly MCL-1 and BCL-XL [2]. Recent research has elucidated specific pathways leading to MCL-1 upregulation:
The following diagram illustrates the core signaling pathways involved in this compound resistance.
This section provides standardized protocols for evaluating this compound sensitivity and mechanisms of action in vitro.
This colorimetric assay is widely used to measure cell viability and proliferation in response to this compound treatment [3].
Workflow Overview
Materials & Procedure
Viability (%) = (OD₍this compound₎ - OD₍blank₎) / (OD₍vehicle control₎ - OD₍blank₎) × 100.
Use software such as SynergyFinder to calculate combination indices (CI) for drug synergy studies [3].This flow cytometry-based assay distinguishes early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Materials & Procedure
Critical Notes:
Western blotting is essential for confirming target inhibition and investigating resistance mechanisms by analyzing protein expression changes.
Key Targets to Probe:
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors after this compound treatment. For studying protein stability, co-treat with a proteasome inhibitor like MG-132 (10 µM for 6 hours) or a protein synthesis inhibitor like cycloheximide (CHX, e.g., 100 µg/mL) and monitor degradation over time [3].
The protocols above enable researchers to model and overcome this compound resistance. Key applications include:
The efficacy of Ven-Obi is rooted in standardized treatment and rigorous monitoring protocols. The following workflow outlines the core structure of the regimen.
The synergistic activity of Ven-Obi arises from the complementary mechanisms of its components, as illustrated below.
Real-world and clinical trial data provide a detailed overview of the safety landscape, crucial for risk management.
| Adverse Event (AE) Category | Most Common AEs (Any Grade) | Management & Dose Modification Guidelines |
|---|---|---|
| Hematologic Toxicity [3] [1] | Neutropenia (83.2%), Thrombocytopenia (57.3%), Anemia (54.5%) | Monitor CBC regularly. For Grade 3/4 events: interrupt this compound until resolution to ≤ Grade 1, then resume at the same or reduced dose (200mg or 100mg). Use G-CSF for neutropenia. |
| Infections [3] [1] | SARS-CoV-2 (11.8%), Febrile Neutropenia (10%), Pneumonia (8.6%) | Administer prophylactic antivirals and antibiotics per institutional guidelines. Monitor for and promptly treat infections. |
| Infusion-Related Reactions [1] | Obinutuzumab IRRs (9.5%) | Pre-medicate with corticosteroids, antihistamines, and antipyretics. Manage reactions by slowing or interrupting the infusion. |
| Tumor Lysis Syndrome (TLS) [1] | Laboratory TLS (20.2%), Clinical TLS (5.4%) | Strict adherence to TLS risk assessment, prophylaxis, and monitoring protocols during this compound ramp-up. |
| Other Notable AEs [1] | Elevated Liver Enzymes (8.2%), Autoimmune Phenomena (5%) | Monitor liver function tests. Manage autoimmune cytopenias with standard therapies. |
The following table synthesizes findings from recent studies investigating this compound dosing with strong CYP3A4 inhibitors like posaconazole.
| Study Type | Key Findings on this compound Dosing | Safety & Efficacy Notes |
|---|---|---|
| Real-World Safety (2025) [1] | VEN 100 mg + posaconazole vs. VEN 70 mg. | No significant difference in Grade 3/4 cytopenias, TLS incidence, or efficacy (CR/CRi/CRh rates) [1]. |
| Prospective PK (2025) [2] | Supports re-evaluation of current recommended dose adjustments. | Suggests the FDA-recommended 75-80% reduction may be too conservative; higher doses may be safe[cite[cite [2]. |
| Clinical Outcomes (2024) [3] | VEN+AZA with azoles vs. without. | Composite complete remission similar (50% vs. 56%, p > 0.05); longer neutrophil recovery with azoles[cite [3]. |
| Mechanistic PK (2022) [4] | Identifies OATP1B-mediated transport as a previously unknown elimination pathway for VEN, also inhibited by azoles. | Explains the high interpatient PK variability and DDI potential beyond CYP3A4 inhibition[cite [4]. |
The table below outlines specific this compound dose adjustments based on current clinical guidance and emerging evidence.
| Concomitant Azole | Inhibition Strength | Recommended this compound Dose | Protocol Notes |
|---|---|---|---|
| Posaconazole / Voriconazole | Strong [5] | 70 mg to 100 mg daily [1] [5] | Start at 70 mg; some institutions use 100 mg based on real-world safety data [1]. |
| Isavuconazole | Moderate [5] | 200 mg daily (50% reduction) [5] | |
| Fluconazole | Moderate [5] | 200 mg daily (50% reduction) [5] | |
| No CYP3A4 Inhibitor | N/A | 400 mg daily (standard target dose) | For use without prophylactic azoles. |
For researchers investigating the underlying mechanisms, here are detailed methodologies from key studies.
1. In Vivo Pharmacokinetic Study in Mouse Models [4]
CYP3A(−/−)), and OATP1B2 knockout (OATP1B2(−/−)) mice.2. In Vitro Transport Inhibition Assay [4]
The following diagrams illustrate the pharmacokinetic interactions and a proposed clinical protocol for dose management.
Diagram 1: Dual Pathways of this compound-Azole Interaction. Azole antifungals increase systemic this compound exposure by simultaneously inhibiting its CYP3A-mediated metabolism in the liver and its OATP1B-mediated uptake into liver cells [4].
Diagram 2: Clinical Dosing Protocol. A workflow for managing this compound dosing before, during, and after concomitant azole antifungal therapy, based on current evidence and recommendations [1] [5].
I hope these detailed application notes and protocols provide a solid foundation for your research and development work. The field continues to evolve, so prospective clinical trials are still needed to further optimize these dosing strategies.
Researchers have identified several key mechanisms through which AML cells evade cell death induced by this compound. The following table outlines these mechanisms and their biological basis [1] [2] [3].
| Mechanism | Biological Rationale |
|---|---|
| Upregulation of MCL-1/BCL-xL [1] [3] | When BCL-2 is inhibited, cancer cell survival depends on other anti-apoptotic proteins (e.g., MCL-1, BCL-xL) to sequester pro-apoptotic proteins and prevent cell death. |
| Activating Kinase Mutations (e.g., FLT3-ITD, RAS) [4] [2] | Mutations in signaling genes activate pathways (e.g., MAPK) that increase levels of MCL-1 and BCL-xL, conferring inherent resistance. |
| Altered Cellular Metabolism [2] [3] | Resistant leukemic stem cells rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy, bypassing BCL-2 inhibition. |
| TP53 Mutations [2] | Disrupts a critical tumor suppressor pathway, enabling survival independent of standard apoptotic triggers. |
| Monocytic Differentiation [2] | AML cells with a monocytic phenotype inherently express lower BCL-2 and higher MCL-1, reducing this compound efficacy. |
The table below lists promising strategies being developed to counter the aforementioned resistance mechanisms.
| Strategic Approach | Proposed Solution & Example Tactics |
|---|---|
| Targeted Doublet/Triplet Therapy | Combine this compound with inhibitors targeting specific resistance drivers. Examples: FLT3 inhibitors (e.g., midostaurin) for FLT3-mutated AML [5] or RAS pathway inhibitors for RAS-mutant cases [4]. |
| BCL-2 Family Co-inhibition | Simultaneously target multiple anti-apoptotic proteins. Use MCL-1 inhibitors (e.g., S63845) or BCL-xL inhibitors with this compound to broadly block survival pathways [3]. |
| Epigenetic Sensitization | Use drugs that alter gene expression to re-sensitize cells. HDAC inhibitors (e.g., Belinostat, Vorinostat, compound 4f) reverse resistance by inducing DNA damage and altering apoptotic protein expression [6] [7]. |
| Synergistic Chemotherapy | Leverage classic chemotherapeutics that have proven synergy. Homoharringtonine, which inhibits protein synthesis and reduces MCL-1/BCL-xL levels, has shown efficacy in triplet regimens for R/R AML [5]. |
| Bridging to Transplant | For relapsed/refractory (R/R) patients, use potent combinations (e.g., VEN-DCAG) to achieve remission and swiftly bridge to allogeneic hematopoietic stem cell transplantation (allo-HSCT), the only potential curative option [8]. |
For researchers aiming to identify resistance mechanisms in their models, the following core workflows are essential.
This workflow determines a cell's reliance on specific anti-apoptotic proteins (BCL-2, MCL-1, BCL-xL).
This protocol tests the efficacy of drug combinations to overcome resistance.
The translation of these strategies into clinical settings shows promise. The table below summarizes data from recent studies.
| Combination Regimen | Patient Population | Key Efficacy Findings | Citation |
|---|---|---|---|
| VEN + HMA + Homoharringtonine | R/R AML (N=?, Phase 2) | 6/6 patients with t(8;21) achieved remission. | [5] |
| VEN + Decitabine/AZA + CAG (VEN-DCAG) | R/R AML (N=20) | ORR: 90% (85% CR/CRi). 13/20 patients achieved MRD-negative CR. Successful bridge to allo-HSCT. | [8] |
| VEN + HDAC Inhibitor (e.g., Vorinostat) | Pre-clinical (VEN-R cell lines) | Non-toxic doses of HDACi resensitized VEN-R cells (MOLM-13, HL-60), inducing massive cell death. | [6] [7] |
Q1: My patient-derived AML cells show high BCL-2 expression but are still this compound-resistant. What are the first mechanisms I should check?
Q2: Are there any specific genetic subtypes of AML that are inherently resistant to this compound-based therapies?
Q3: We have a this compound-resistant cell line model. What is a rational approach to select drugs for combination testing?
1. What is the mechanism behind this compound-induced neutropenia? this compound is a selective BCL-2 homology domain 3 (BH3) mimetic that inhibits the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2). This action reinstates apoptosis in leukemic cells. However, healthy hematopoietic cells also depend on BCL-2 for survival. The inhibition of BCL-2 by this compound can therefore lead to the death of neutrophil precursors, resulting in neutropenia. This on-target toxicity is a major dose-limiting side effect of the drug [1] [2].
2. What is the incidence of severe neutropenia with this compound regimens? The incidence of grade 3-4 neutropenia is significant across different treatment combinations, as shown in the table below.
| Disease Context | Regimen | Incidence of Grade 3-4 Neutropenia | Citation |
|---|---|---|---|
| CLL (Frontline) | This compound + Obinutuzumab (Clinical Trial) | 52.8% - 57.7% | [1] [3] |
| CLL (Real-World) | This compound + Obinutuzumab | 73% | [3] |
| AML | This compound + Azacitidine (AZA) | 98% (All Grades); 42% Febrile Neutropenia | [4] |
| AML | This compound + Decitabine (DEC) | 100% (All Grades); 69% Febrile Neutropenia | [4] |
| AML | This compound + Low-Dose Cytarabine (LDAC) | 95% (All Grades); 32% Febrile Neutropenia | [4] |
3. What are the identified risk factors for developing neutropenia? Several patient-specific and treatment-related factors can increase vulnerability to neutropenia [1] [3]:
4. How is neutropenia managed clinically? Standard clinical management strategies focus on dose modification, scheduling, and supportive care [1] [5] [4].
The following diagram illustrates the core biological mechanism of this compound-induced neutropenia, which is fundamental for designing experiments.
For researchers modeling this toxicity, the workflow below outlines a process for developing predictive digital twins, a cutting-edge approach highlighted in recent literature [7].
Key Methodological Details for Experimental Protocols:
Current evidence points to several areas requiring further investigation:
What is the G101V mutation? The BCL-2 G101V mutation is an acquired point mutation (glycine to valine at position 101) identified in patients with chronic lymphocytic leukaemia (CLL) who initially responded to venetoclax but later experienced disease progression, typically after 19-42 months of continuous therapy [1] [2] [3]. This mutation is a primary, on-target mechanism of drug resistance.
How does the G101V mutation cause resistance? Structurally, glycine 101 is located on the α2 helix of BCL-2, and its mutation to the bulkier valine does not directly block the drug-binding pocket. Instead, it initiates a "knock-on effect" [1] [3]. The valine side chain causes a steric clash, forcing a 60-degree rotamer change in the adjacent E152 residue on the α5 helix. This conformational shift repositions E152, whose Cγ atom comes into van der Waals contact with the chlorophenyl moiety of this compound, subtly disrupting the drug's optimal positioning within the P2 pocket and reducing binding affinity [1] [2]. Crucially, this change is selective; the mutant BCL-2 G101V protein largely retains its ability to bind native pro-apoptotic BH3-only proteins (like BIM and BAX), thus preserving its pro-survival function in cancer cells while evading inhibition by this compound [1] [3].
The diagram below illustrates this allosteric resistance mechanism.
Q1: What is the quantitative impact of the G101V mutation on this compound binding? The G101V mutation reduces the binding affinity of this compound for BCL-2 by approximately 180-fold, drastically diminishing its efficacy [1] [3].
Q2: Are there other BCL-2 mutations linked to this compound resistance? Yes, though G101V is the most frequently reported in patients. Other mutations include:
Q3: Can the G101V mutation be detected before clinical relapse? Yes. Emerging data shows that the mutation can be detected in patient samples up to a year before clinical progression becomes apparent, offering a potential window for intervention [2].
Q4: What are the promising strategies to overcome G101V-mediated resistance? The primary strategy is the development of next-generation BCL-2 inhibitors. For example, sonrotoclax adopts a novel binding mode within the P2 pocket, allowing it to maintain potency against the G101V mutant in vitro and in vivo [4]. Another approach involves engineering cellular therapies, such as CAR T-cells, to express BCL-xL, which protects them from BH3 mimetics and opens a therapeutic window for combination strategies [5].
The table below summarizes key resistance mutations and their characteristics.
| Mutation | Location | Reported Context | Impact on this compound Binding | Notes |
|---|---|---|---|---|
| G101V | α2 helix | Clinical (CLL patients) [1] [2] [3] | ~180-fold reduction [1] [3] | Most common clinical resistance mutation; allosteric mechanism |
| D103Y | BH3-binding pocket | Clinical (CLL patients) [2] | Predicted severe reduction | Directly disrupts key hydrogen bond with this compound [2] |
| F104L | BH3-binding pocket | Pre-clinical models [1] [3] | Confers resistance | Not yet widely observed in patients [1] |
For researchers aiming to model or investigate this resistance mechanism, here are established experimental approaches.
A common method is to engineer lentiviral vectors to overexpress the BCL-2 G101V mutant protein in cells.
Monitoring for the emergence of resistance mutations in patients on this compound therapy is crucial.
Answer: MCL-1 upregulation is a primary mechanism of both intrinsic and acquired resistance to venetoclax. This compound specifically inhibits the pro-survival protein BCL-2. When MCL-1, another pro-survival protein, is upregulated, cancer cells can switch their survival dependence from BCL-2 to MCL-1. This allows them to continue sequestering pro-apoptotic proteins (like BIM) and prevent cell death, thereby rendering this compound ineffective [1] [2] [3].
The diagram below illustrates the core mechanism of this resistance pathway.
Recent studies have uncovered a novel molecular mechanism that explains how MCL-1 protein levels are stabilized in resistant cells. The diagram below outlines this specific signaling pathway.
For researchers encountering this compound resistance in their models, the following table provides a framework for systematic investigation.
| Investigation Goal | Key Experimental Assays & Readouts | Significance in Resistance Context |
|---|
| Confirm MCL-1 Dependence | BH3 Profiling: Measure mitochondrial outer membrane permeabilization (MOMP) in response to MS-1 peptide (MCL-1 specific inhibitor) [2]. Co-Immunoprecipitation (Co-IP): Assess binding between MCL-1 and pro-apoptotic partners like BIM [1] [4]. | Determines if cells are functionally "addicted" to MCL-1 for survival. | | Measure MCL-1 Protein Stability | Cycloheximide Chase Assay: Treat cells with protein synthesis inhibitor and track MCL-1 decay over time via Western Blot [1] [4]. Investigate Phosphorylation: Use phospho-specific antibodies (e.g., T163) in Western Blot [1] [4]. | A slower decay rate and increased T163 phosphorylation indicate enhanced stability, not just increased gene expression. | | Quantify Redox State | Intracellular Superoxide Measurement: Use fluorescent probes like DHE (Dihydroethidium) and flow cytometry [4]. | Links resistance to the novel superoxide-AKT-MCL-1 axis. | | Evaluate Combination Strategies | In Vitro Cytotoxicity Assays: (e.g., Cell Titer Glo) with VEN + MCL-1i (e.g., VU661013) or VEN + AKTi (e.g., capivasertib) [1] [2]. In Vivo Efficacy Studies: Use patient-derived xenograft (PDX) models to test systemic reduction of tumor burden [1] [2]. | Tests therapeutic strategies to overcome or bypass the resistance mechanism. |
Answer: Several strategies are being explored to overcome MCL-1-mediated resistance, primarily focusing on combination therapies.
| Strategy | Mechanism of Action | Example Agents / Approaches | Key Considerations |
|---|---|---|---|
| Direct MCL-1 Inhibition | Directly binds to MCL-1's BH3 binding groove, displacing pro-apoptotic proteins and triggering apoptosis [2]. | VU661013, S63845 | Highly effective in pre-clinical models; can be combined with VEN for synergy. On-target toxicity (e.g., cardiotoxicity) is a clinical challenge [2] [3]. |
| Indirect MCL-1 Targeting | Reduces MCL-1 protein levels or stability, making cells vulnerable to VEN [1] [3]. | AKT inhibitors (e.g., Capivasertib): Disrupts stabilizing phosphorylation [1]. Hypomethylating Agents (e.g., Azacitidine): Can downregulate MCL-1 and upregulate pro-apoptotic NOXA [5]. | May have a more favorable toxicity profile than direct inhibitors. | | Redox Modulation | Scavenges superoxide anions, disrupting the upstream signal that stabilizes MCL-1 [4]. | SOD1 mimetics, DDC (as an experimental tool to study the mechanism). | This is an emerging and promising area; optimal agents for clinical use are under investigation. |
1. Cycloheximide Chase Assay to Measure MCL-1 Protein Stability
2. Co-Immunoprecipitation (Co-IP) to Assess MCL-1/BIM Interaction
Q1: What are the primary molecular mechanisms of venetoclax resistance?
Q2: Which signaling pathways contribute to the upregulation of MCL-1 and BCL-XL?
Q3: What are the leading strategies to overcome this compound resistance?
For researchers designing experiments to investigate or overcome resistance, the following approaches and methodologies are highlighted in recent literature.
The diagram below illustrates the core molecular mechanisms of this compound resistance and the corresponding therapeutic strategies being tested.
This workflow is commonly used to identify effective drug partners for this compound.
Detailed Protocol: Generating this compound-Resistant Cell Lines
Recent studies have explored innovative compounds, including phytochemicals and novel conjugates.
Novel Artemisinin Conjugate (A1): A 2025 study developed a conjugate of dihydroartemisinin (DHA) and this compound [7].
Phytochemicals: Bioactive plant-derived compounds are being investigated for their chemosensitizing potential [8].
The table below consolidates key genetic predictors of response and resistance to this compound-based therapies in AML, along with associated combination strategies.
| Genetic Alteration / Factor | Impact on this compound Response | Proposed Combination Strategy | Key Supporting Evidence |
|---|---|---|---|
| IDH1/IDH2 mutations | Superior response [5] | -- | VIALE-A trial; CRc rate: 79%; Median OS: 24.5 months [5] |
| NPM1 mutations | Superior response (without adverse mutations) [5] | Menin inhibitors, XPO1 inhibitors [1] [5] | CRc rate: 78%; Median OS: >2 years (with LDAC) [5] |
| FLT3-ITD mutations | Inferior response / Resistance [1] [5] | FLT3 inhibitors (Gilteritinib, Quizartinib) [1] | Identified as a major driver of resistance [1] |
| TP53 mutations | Inferior response / Resistance [1] [5] | -- | Associated with very poor prognosis and resistance [1] |
| NRAS/KRAS mutations | Inferior response / Resistance [1] [5] | -- | Major driver of resistance [1] |
| SF3B1 mutations | Resistance (in EVI1-rearranged AML) [4] | BRD4 inhibitors, MYB inhibitors [4] | Strongly associated with resistance in integrated analysis [4] |
| High EVI1 expression | Relative resistance [4] | BRD4 inhibitors, MYB inhibitors [4] | EVI1-high AML samples show reduced sensitivity [4] |
| MCL-1/BCL-XL Upregulation | Primary resistance mechanism [2] [3] [6] | MCL-1 inhibitors, BCL-XL inhibitors [2] [3] | Upregulation allows cancer cells to bypass BCL-2 inhibition [2] |
| Strategy | Rationale & Evidence | Key Findings |
|---|---|---|
| Venetoclax Dose Reduction | Higher drug exposure and increased toxicity observed in Asian populations; reduced dose maintains efficacy while improving safety [1]. | Semi-dose (200 mg) in frail Chinese patients: 100% CR/CRi, median OS >24.6 months, reduced grade ≥3 thrombocytopenia (21.4% vs 24-89.5% historical) and febrile neutropenia (35.7% vs 42.9-78.9%) [1]. |
| Treatment Schedule Modification | Shorter Ven durations mitigate myelosuppression while preserving efficacy [2] [3]. | No significant difference in CR rates between ≤14-day and >14-day schedules [3]. Similar CR/CRi rates for 14-day (68%), 21-day (66%), and 28-day (62%) durations in cycle 1 [2]. |
| Cycle Management & G-CSF Use | Treatment breaks allow hematologic recovery; G-CSF supports neutrophil recovery [2] [4]. | 74% of responders required cycle delays (median 10 days); 50% received G-CSF, with similar neutrophil recovery times regardless of use [2]. Protocol recommends early this compound cessation in Cycle 1 upon achieving morphological leukaemia-free state [4]. |
Genetic profiling is crucial as specific mutations significantly influence this compound + HMA therapy efficacy and prognosis [5] [6] [2].
| Mutation Category | Associated Response / Outcome | Clinical Implications |
|---|---|---|
| Favorable Mutations | Higher response rates [2] [7]. | IDH1/2: Better CR/CRi; long-term benefit in VIALE-A (median OS 19.9 months) [5] [2] [7]. NPM1: Better CR rate and OS, especially post-transplant relapse [8]. CEBPA: Associated with better CR/CRi rates [5]. |
| Unfavorable Mutations | Lower response rates and poor survival [2] [7] [8]. | TP53: Complex karyotype linked to no response; lower CR/CRi (49%); poor median OS (5.5 months) [2] [8]. FLT3-ITD, KRAS/NRAS: Part of lower-benefit molecular signature [2]. |
For researchers investigating hematologic toxicity mechanisms, here are relevant experimental methodologies from recent studies.
The diagram below outlines the logical workflow for investigating and managing hematologic toxicity.
Q1: What is the recommended starting dose and schedule for this compound with azacitidine?
Q2: Does a shorter this compound schedule compromise efficacy?
Q3: How do genetic mutations impact treatment decisions for managing toxicity?
The following table summarizes key findings from recent studies on the efficacy of reduced-dose venetoclax regimens, primarily in Acute Myeloid Leukemia (AML).
| Study Focus | Reduced Regimen Details | Key Efficacy Findings | Key Safety Findings |
|---|
| Newly Diagnosed AML (this compound + Azacitidine) [1] | 100 mg for 14 days per cycle | ORR: 69.4%; CRc: 66.7% Median OS: 17 months Median PFS: 12 months | Favorable safety profile; regimen is efficient despite dose reductions [1] | | Elderly AML (Exposure-Response Analysis) [2] | 400 mg daily with HMA; 600 mg daily with LDAC | Maximizes response probability while maintaining safety; higher doses showed tolerability issues without improved efficacy [2] | | AML with Antifungal Co-administration [3] | 100 mg daily for 28 days with Posaconazole/Voriconazole | Median OS: 10.7 months; Median PFS: 8.0 months Less effective than some intensive chemo but superior to low-dose cytarabine [3] | Relatively low infection risk; requires careful monitoring for TLS and cardiovascular events [3] |
A critical clinical practice for managing myelosuppression is response-adaptive dosing. This involves performing a bone marrow assessment after Cycle 1. If the patient achieves remission but has cytopenias, it indicates therapy-related myelosuppression rather than persistent disease. In such cases, reducing this compound duration to 21 or 14 days per cycle allows for count recovery and improves tolerability without compromising efficacy [4].
For research and development, several ex vivo and mechanistic models can help predict this compound sensitivity and investigate resistance pathways.
The prospective VenEx trial demonstrated that ex vivo sensitivity testing could predict patient outcomes to this compound + azacitidine [5].
A common theme in this compound resistance is the upregulation of alternative anti-apoptotic BCL-2 family proteins, particularly BCL-XL and MCL-1 [6]. Research in CLL has identified a signaling pathway that drives this resistance.
The diagram below illustrates this resistance mechanism and the experimental intervention.
Q: What is the rationale behind reducing the duration of this compound administration (e.g., from 28 to 21 days) instead of just the daily dose? A: This strategy, known as response-adaptive dosing, balances efficacy and safety. After a patient achieves remission, the primary cause of cytopenias shifts from the leukemia to therapy-related myelosuppression. Shortening the duration provides a "treatment-free" interval for bone marrow recovery, reducing the risk of prolonged neutropenia and infections without sacrificing the anti-leukemic effect of the target dose during the on-treatment period [4].
Q: Are there specific mutations that predict success with reduced-dose this compound regimens? A: The observational study on the 100mg/14-day regimen found that NPM1 mutations and the FAB-M5 subtype were associated with higher response rates, while the adverse ELN risk group predicted an inferior response. Mutations in ASXL1, NPM1, and IDH1/2 negatively impacted progression-free survival (PFS) [1]. This suggests genetic profiling remains crucial for patient stratification.
Q: How do drug interactions influence this compound dose optimization? A: this compound is metabolized by CYP3A4. Concomitant use with strong CYP3A inhibitors like posaconazole or voriconazole significantly increases this compound exposure. Therefore, official guidelines mandate a dose reduction of approximately 75% (e.g., from 400 mg to 100 mg) when co-administered with these azoles to avoid overexposure and excessive toxicity [8] [3].
Q1: What is the core principle of BH3 profiling?
Q2: Why might my BH3 profiling results fail to predict drug sensitivity?
Q3: Are the high drug concentrations needed in permeabilized cell assays still specific?
The table below summarizes the main issues and proposed solutions based on the latest research.
| Problem | Underlying Cause | Solution & Recommended Approach |
|---|
| Poor distinction between specific BH3 mimetics (e.g., BCL-2 vs. MCL-1 inhibitors) in permeabilized cells [4] | Altered biophysics & limited time frame in permeabilized cells prevent critical secondary protein redistributions [4]. | 1. Validate with intact cells: Use cell viability assays (e.g., Annexin V/7AAD staining) on intact cells over 24 hours to confirm specificity [4]. 2. Use a BH3 mimetic drug toolkit: A newer protocol uses live cells and a panel of specific inhibitors, providing a more physiologically relevant readout [5]. | | High, non-specific activity requiring µM drug concentrations in permeabilized assays [4] | Non-BAX/BAK-mediated mitochondrial depolarization at high concentrations [4]. | 1. Include BAX/BAK knockout controls: Test your assay on isogenic cells lacking BAX/BAK to confirm the specificity of mitochondrial depolarization [4]. 2. Shift to Dynamic BH3 Profiling (DBP): Pre-treat intact cells with drugs ex vivo, then perform BH3 profiling to measure changes in priming, which is more predictive of clinical response [6] [5]. | | Inconsistent identification of anti-apoptotic protein dependencies [4] [6] | Cells often depend on multiple pro-survival proteins simultaneously; a single peptide may not reveal the full picture [6]. | 1. Use a combination approach: Employ both peptide profiling (to measure priming) and the drug toolkit (to directly inhibit function) for a more complete picture [6]. 2. Implement internal controls: Use cell lines with known dependencies (e.g., CLL for BCL-2) in every assay batch to normalize results and improve reproducibility [5]. |
The following diagrams illustrate the key differences between the traditional method and modern adaptations that help overcome its limitations.
This traditional workflow is where the limitations of non-specificity and poor mimicry of intact cell physiology are most pronounced [4].
This improved workflow uses intact cells and specific drugs, leading to a more physiologically relevant and reliable assessment of apoptotic dependency [5].
This diagram visualizes why the permeabilized cell assay fails: it cannot capture the critical secondary step of BH3-only protein redistribution, which is essential for the specific action of drugs like this compound in intact cells [4].
Q: What is the primary metabolic pathway of Venetoclax that leads to drug-drug interactions (DDIs)?
This compound is predominantly metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme and is also a substrate for the P-glycoprotein (P-gp) efflux transporter [1] [2]. Co-administration with drugs that inhibit these pathways can significantly increase this compound systemic exposure, elevating the risk of adverse events like myelosuppression and tumor lysis syndrome (TLS).
Q: Which drug classes pose the highest interaction risk with this compound?
The highest-risk interactions occur with strong CYP3A4 inhibitors. Key examples include:
Concurrent use is generally not recommended during the initial dose ramp-up phase. If co-administration is unavoidable, a significant dose reduction of this compound is required [5].
Q: How should this compound dosing be modified when co-administered with a strong CYP3A4 inhibitor?
Dose adjustments are mandatory and vary by indication. The table below summarizes the recommended reductions for the steady-state daily dose after completing the initial ramp-up schedule.
| Indication | Standard Dose | With Posaconazole | With Other Strong CYP3A4 Inhibitors |
|---|---|---|---|
| CLL/SLL | 400 mg daily | Reduce to 70 mg daily [5] | Reduce to 100 mg daily [5] |
| AML (with AZA/DEC) | 400 mg daily | Reduce to 70 mg daily [4] [5] | Reduce to 100 mg daily [4] [5] |
For other interacting drugs, the general recommendation is to reduce the this compound dose by at least 50% for moderate CYP3A4 or P-gp inhibitors [5]. Resume the original this compound dose 2 to 3 days after discontinuing the inhibitor [4] [5].
Q: What are the key safety monitoring parameters during concomitant use?
Vigilant monitoring is crucial for managing interaction risks. Key parameters to track include:
For researchers, understanding the experimental basis for dose adjustments is key. The following workflow visualizes the structure of a semimechanistic modeling study used to guide this compound dosing with a strong CYP3A4 inhibitor like ritonavir.
Key Findings from PK Studies:
Q: Is there emerging clinical evidence on alternative dosing strategies?
Recent real-world evidence is exploring the safety of specific dose levels. A 2025 retrospective study in AML patients compared this compound 100 mg vs. 70 mg daily, both with posaconazole. The study concluded that the 100 mg dose was a safe alternative, with no statistically significant differences in the incidence or duration of severe cytopenias or TLS between the two groups [6]. This suggests potential for dose optimization, though further studies are warranted.
Q: What about food interactions?
Patients should avoid consuming grapefruit products, Seville oranges, and starfruit, as they contain natural compounds that inhibit CYP3A4 and can increase this compound blood levels [3] [4]. This compound should be taken with food and water to improve absorption [3].
The management of this compound drug interactions is a critical component of its safe use in clinical practice and research. The core strategy involves identifying interacting drugs, implementing preemptive dose reductions, and conducting rigorous safety monitoring. The provided DOT script can be modified to represent different study designs or interaction pathways relevant to your specific research.
The following table summarizes the primary genetic and non-genetic mechanisms of resistance identified in clinical samples and model systems.
| Mechanism Category | Specific Alteration/Pathway | Frequency / Key Finding | Potential Functional Consequence | Proposed Solution(s) |
|---|---|---|---|---|
| Genetic Alterations | BCL2 mutations (e.g., G101V) | 4/11 CLL patients (often very low VAF) [1] | Direct interference with this compound binding [1] | Combination therapies; alternate BH3 mimetics [2] |
| Deletion 8p (loss(8p)) | 4/11 CLL patients [1] | In vitro this compound resistance [1] | MCL-1 inhibition combination [1] | |
| Gain(1q21.2-21.3) (affecting MCL1) | 2/11 CLL patients (co-occurred with loss(8p)) [1] | Increased sensitivity to MCL1 inhibition [1] | MCL-1 inhibitor + this compound [1] | |
| BTG1 mutations | 2/8 CLL patients [3] | Damages anti-proliferative gene [3] | - | |
| CDKN2A/B homozygous deletions | 3/8 CLL patients [3] | Abrogation of cell cycle control [3] | - | |
| Non-Genetic Adaptations | Upregulation of MCL-1 or BCL-XL | Common in AML and CLL [4] [2] | Sequesters pro-apoptotic proteins, bypassing BCL-2 inhibition [2] | MCL-1 or BCL-XL inhibitors (note: toxicity concerns) [4] [2] |
| Enhanced BCR/NF-κB Signaling | Found in CLL progression samples [1] | Upregulates proliferation and anti-apoptotic genes [1] | BTK inhibitor combinations [1] | |
| Metabolic & Stress Adaptations (ISR) | In AML models [5] | Alters mitochondrial energetics, confers resistance [5] | Tedizolid (antibiotic) to activate ISR and re-sensitize [5] | |
| Stem Cell & Clonal Dynamics | RAS mutations in Leukemia Stem Cells | 10-20% of AML cases [6] | Distinct population with intrinsic resistance [6] | RAS inhibitors in combination [6] |
Here are detailed methodologies for key experiments cited in the research.
This protocol is based on methods used to track clonal evolution in CLL patients receiving this compound [1] [3].
This assay maps dependencies and co-dependencies on anti-apoptotic proteins to identify rational combinations [8].
The following diagram illustrates the key signaling pathways and their downstream effects that contribute to this compound resistance, as identified in the research.
This workflow outlines the computational process for analyzing longitudinal sequencing data to reconstruct clonal evolution.
Q1: What are the most recurrent genetic mutations found in patients with CLL who relapse on this compound? While the BCL2-G101V mutation is a known on-target resistance mechanism, it is not the most common. Studies show it is detectable in only about a third of patients, often at very low variant allele frequencies [1]. More frequently observed acquired alterations include deletion 8p (loss(8p)), gain(1q) involving the MCL1 locus, homozygous deletions of CDKN2A/B, and mutations in BTG1 [1] [3]. This highlights the importance of looking beyond BCL2 mutations.
Q2: Why do some AML patients not respond to this compound initially (intrinsic resistance)? Intrinsic resistance can be driven by several factors. A key mechanism is the pre-existing dependence of the leukemia cells on anti-apoptotic proteins other than BCL-2, such as MCL-1 or BCL-XL [4] [2]. Furthermore, specific genetic subtypes, like those with RAS mutations, often exhibit intrinsic resistance. These mutations occur in leukemia stem cells that generate a distinct, resistant cell population [6].
Q3: Our team wants to start analyzing single-cell sequencing data from longitudinal patient samples. What is a robust computational tool for this? For inferring clonal evolution from longitudinal single-cell sequencing data, LACE 2.0 is a highly capable and user-friendly R package [7]. It includes a Shiny app interface for data preprocessing (handling VCF/BAM files, applying quality filters), performs inference of longitudinal clonal trees, and provides interactive visualization of results, including clonal prevalences over time [7].
| Outcome Measure | Venetoclax + Rituximab (VenR) | Bendamustine + Rituximab (BR) | Significance |
|---|---|---|---|
| Median PFS | 54.7 months [1] [2] | 17.0 months [1] [2] | HR 0.23; P < .0001 [2] |
| 7-Year PFS Rate | 23.0% [1] [2] | All patients progressed [2] | - |
| 7-Year OS Rate | 69.6% [1] [2] | 51.0% [1] [2] | HR 0.53; P = .0002 [2] |
| Median OS | Not Reached [2] | 87.8 months [2] | - |
| Undetectable MRD (uMRD) at EOT | Associated with superior PFS [3] [4] | - | - |
| Common Grade 3/4 AE | Neutropenia (63-65%) [5] | Information missing | - |
| Fatal Adverse Events | 9.3% [2] | 9.0% [2] | - |
The MURANO trial was a pivotal, global, open-label, phase III study that randomized 389 patients with relapsed/refractory CLL (1-3 prior lines of therapy) to receive either VenR or BR [5] [4].
A central finding was the prognostic value of undetectable Minimal Residual Disease (uMRD). Patients achieving uMRD at the end of combination therapy had significantly longer PFS. The median PFS from the end of treatment was 52.5 months for patients with uMRD versus 18.0 months for those with detectable MRD [1]. uMRD was less frequently achieved in patients with high-risk genetic features like genomic complexity, TP53 mutation, or NOTCH1 mutation [3].
For patients whose disease progressed after initial VenR treatment, a substudy evaluated retreatment with VenR. In 25 retreated patients, the median PFS was 23.3 months, with a best overall response rate of 72%, indicating that retreatment is a viable clinical option [1] [2].
The following diagram illustrates the core mechanism of action for this compound that underlies its clinical efficacy.
The final analysis of the MURANO trial provides strong evidence supporting fixed-duration VenR as a standard of care for relapsed/refractory CLL. Its key advantages include:
The table below summarizes the long-term efficacy data from the CLL14 trial across multiple follow-up periods.
| Endpoint | Venetoclax + Obinutuzumab (Ven-Obi) | Chlorambucil + Obinutuzumab (Clb-Obi) | Hazard Ratio (HR) & p-value |
|---|---|---|---|
| Median PFS (39.6-month follow-up) [1] | Not Reached | 35.6 months | HR 0.31; 95% CI 0.22-0.44; p<0.0001 |
| 5-year PFS Rate [2] | 62.6% | 27.0% | HR 0.35; 95% CI 0.26-0.46; p<0.0001 |
| 6-year PFS Rate (Median PFS) [3] | 76.2 months (median) | 36.4 months (median) | HR 0.40; 95% CI 0.31-0.52; P<0.0001 |
| 5-year TTNT Rate [2] | 72.1% | 42.8% | HR 0.42; 95% CI 0.31-0.57 |
| 6-year TTNT Rate [3] | 65.2% | 37.1% | HR 0.44; 95% CI 0.33-0.58; P<0.0001 |
| 5-year OS Rate [2] | No significant difference reported | ||
| 6-year OS Rate [3] | 78.7% | 69.2% | HR 0.69; 95% CI 0.48-1.01; P=0.052 |
| uMRD Rate (in peripheral blood) [2] | 76% | 35% |
Abbreviations: PFS, Progression-Free Survival; TTNT, Time-To-Next-Treatment; OS, Overall Survival; uMRD, undetectable Minimal Residual Disease (<10⁻⁴).
For reproducibility and clarity, here are the methodologies for key assessments in the CLL14 trial.
2. Primary Endpoint Assessment [1] [2]
3. Minimal Residual Disease (MRD) Measurement [2]
4. Transcriptomic Profiling (Exploratory Analysis) [2]
The superior efficacy of Ven-Obi stems from its complementary mechanisms of action, though resistance can develop through specific biological adaptations.
Mechanisms of Action for Ven-Obi Combination
Proposed Mechanisms of Resistance to Ven-Obi
The safety profile differs between the regimens, which is an important consideration for treatment selection.
| Safety Parameter | This compound + Obinutuzumab | Chlorambucil + Obinutuzumab |
|---|---|---|
| Most Common Grade 3-4 Adverse Event | Neutropenia (53%-60%) [1] [4] | Neutropenia (48%) [1] |
| Serious Adverse Events | 54% [1] | 44% [1] |
| Treatment-Related Deaths | 1/212 (0.5%, Sepsis) [1] | 2/214 (1%, Septic shock, carcinoma) [1] |
| Key Unique Risk | Tumor Lysis Syndrome (TLS), requiring careful risk assessment, prophylaxis, and monitoring during the this compound dose ramp-up phase [4]. | Lower risk of TLS. |
The long-term CLL14 data solidifies fixed-duration Ven-Obi as a standard-of-care for frontline CLL, offering superior PFS and deeper responses compared to Clb-Obi. Key clinical implications include:
del(17p)/TP53 mutation, though their outcomes remain inferior to those without these mutations [2].
| Feature | Venetoclax + Azacitidine (VEN+AZA) | This compound + Decitabine (VEN+DEC) |
|---|---|---|
| Overall Efficacy | Standard of care for untreated AML ineligible for intensive chemotherapy [1]. | Effective and safe for elderly AML patients [2]. |
| Complete Remission (CR) | Improved CRc (CR+CRi) vs. AZA alone (66.4% vs. 28.3%) [1]. | Significantly improves CR vs. DEC alone (OR 1.90) [2]. |
| Overall Survival (OS) | Median OS longer vs. AZA alone (14.7 vs. 9.6 months); OS in real-world studies: 9.35 months [3] [1]. | Significantly lower risk of death vs. control (HR 0.55) [2]. |
| Key Safety Consideration | Safety profile generally consistent across age and frailty groups [1]. | Associated with higher rates of febrile neutropenia (any grade and grade 3/4) [2]. |
| Optimal this compound Dose | 400 mg is the standard dose in combination [1]. | 400 mg shows a relatively high rate of CR [2]. |
> Important Note on Comparison: The data for VEN+AZA and VEN+DEC are derived from different study populations and control groups. Therefore, the figures in the table above are not from a direct head-to-head trial and should be interpreted with caution.
Both combinations leverage the synergistic effect of a hypomethylating agent (HMA) with the BCL-2 inhibitor this compound. The following diagram illustrates the shared and unique mechanisms of action, as well as common pathways to resistance.
The diagram above shows that resistance can emerge via several pathways, which are relevant to both combinations [4] [5]:
FLT3-ITD, RAS pathway genes, TP53, and IDH1 at the time of secondary resistance.NPM1 wild-type cases.DCK (which activates decitabine) can specifically confer resistance to the decitabine component of the regimen.IDH1 and DCK [4]. Another large international study (GEN-PHEN-VEN) identified that both genetic mutations and a monocytic phenotype independently contribute to resistance after VEN-based therapy [5].For researchers and drug development professionals, the current evidence suggests:
DCK mutations leading to decitabine resistance might theoretically make a switch to azacitidine a consideration, as it is activated by a different kinase [4].
The table below summarizes key efficacy and safety data from recent clinical trials and meta-analyses for venetoclax-based regimens and BTK inhibitors.
| Feature | This compound-Based Regimens | Bruton Tyrosine Kinase (BTK) Inhibitors |
|---|---|---|
| Mechanism of Action | BCL-2 inhibitor; promotes apoptosis in cancer cells [1]. | Inhibits B-cell receptor signaling, disrupting proliferation and survival signals from the microenvironment [2]. |
| Representative Agents | This compound (+ obinutuzumab/rituximab) | Ibrutinib, Acalabrutinib, Zanubrutinib |
| Treatment Duration | Fixed-duration (e.g., 12 months in CLL14, 24 months in MURANO) [1]. | Continuous therapy until progression or intolerance [2]. |
| PFS in High-Risk R/R CLL (vs. Chemo) | HR 0.30; 95% CI [0.21, 0.43]; p < 0.00001 (meta-analysis) [3]. | Zanubrutinib superior in high-risk R/R: HR 0.49 vs. ibrutinib (Network Meta-Analysis) [4]. |
| Overall Survival (OS) Benefit | HR 0.60; 95% CI [0.45, 0.80]; p = 0.0004 (meta-analysis) [3]. | Trend favoring zanubrutinib (HR 0.59 vs. ibrutinib), not statistically significant [4]. |
| Key Adverse Events | - Tumor Lysis Syndrome (TLS) [1]
The therapeutic efficacy of this compound and BTK inhibitors stems from their distinct molecular targets within the CLL cell.
Understanding the methodologies of key trials is crucial for interpreting the data.
The treatment paradigm is rapidly advancing beyond the simple choice between these two classes. Key developments to watch include:
The presence or absence of specific mutations can significantly predict the efficacy of this compound-based regimens [1]. The following table synthesizes findings from multiple clinical and real-world studies.
| Mutation | Predicted Response to this compound | Supporting Clinical Data (CR/CRi Rate & Overall Survival) |
|---|---|---|
| NPM1 | Enhanced [2] [1] | CR/CRi: 78%; Median OS: >2 years [1] |
| IDH1/IDH2 | Enhanced [3] [2] [1] | CR/CRi: 79% (IDH1/2); Median OS: 24.5 months (IDH1/2), 15 months (IDH1), NR (IDH2-R140) [1] |
| TET2 | Enhanced [4] [2] | Superior response noted in subgroup analyses [4] |
| FLT3-ITD | Variable (Inferior to Enhanced) | Inferior: Associated with decreased sensitivity [2] Enhanced: Superior response in VEN/HMA vs. IC [4] | | DNMT3A | Enhanced [4] | Superior response in VEN/HMA vs. IC [4] | | TP53 | Inferior [2] [1] | Associated with resistance and poor outcomes; Median OS: 5.5 months in a 4-gene risk model [5] | | KRAS/NRAS | Inferior [4] [2] [1] | Predicts inferior response [4]; Median OS: 5.5 months in a 4-gene risk model [5] |
Achieving MRD negativity is a strong positive prognostic marker, independent of the assessment method [6].
| MRD Status | Prognostic Value | Key Findings |
|---|---|---|
| MRD Negativity | Favorable | OS: 23.3 vs. 15.2 months (MRD+); LFS: 20.3 vs. 9.2 months (MRD+) [6]. In NPM1-mutated AML, achievement within first 4 cycles links to favorable outcome [1]. |
| MRD Positivity | Unfavorable | Higher risk of relapse and shorter survival [6]. |
The data in the tables above are derived from standardized clinical and laboratory techniques.
MRD is typically measured using one of two highly sensitive techniques, following international expert recommendations [6].
The following diagram illustrates the core mechanism of action of this compound and common resistance pathways, which are the foundation for the biomarkers discussed.
Figure 1: Core Mechanism of this compound and Common Resistance Pathways. This compound promotes apoptosis by inhibiting BCL-2, freeing BAX/BAK to initiate mitochondrial pore formation. Key resistance mechanisms include upregulation of alternative anti-apoptotic proteins like MCL-1 and phenotypic shifts in leukemia cells [7] [5] [2].
The tables below summarize the key efficacy outcomes from recent real-world studies for Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL).
This compound combined with hypomethylating agents (HMA) like azacitidine or decitabine is a standard for older or unfit patients with newly diagnosed (ND) AML. The data shows a clear distinction in outcomes between ND and relapsed/refractory (R/R) patients [1].
| Patient Population | Regimen | Composite CR (CR/CRi) | Overall Response Rate (ORR) | MRD Negativity Rate | Median Overall Survival (OS) | Key Predictive Mutations |
|---|---|---|---|---|---|---|
| Newly Diagnosed (ND) AML [1] | VEN + HMA | 52.5% | 63.5% | 47.3% | Information missing | CEBPA, IDH1 (better response) |
| Relapsed/Refractory (R/R) AML [1] | VEN + HMA | Lower than ND AML | Lower than ND AML | Information missing | Information missing | TP53 (associated with resistance) |
| R/R AML [2] | VEN + Intensive Chemo (e.g., FLAG-IDA) | 51.5% | 63.8% | Information missing | Information missing | Information missing |
> Note on R/R AML with Intensive Chemo: A meta-analysis indicates that this compound combined with intensive chemotherapy (like FLAG-IDA) can achieve meaningful responses, potentially serving as a bridge to transplant [2].
In CLL, fixed-duration this compound plus rituximab (VR) is a standard regimen, even for patients previously treated with covalent BTK inhibitors (c-BTKi) [3].
| Patient Population | Regimen | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Undetectable MRD (uMRD) Rate | Survival at 30 Months |
|---|---|---|---|---|---|
| Relapsed/Refractory (R/R) CLL (incl. c-BTKi pretreated) [3] | This compound + Rituximab (VR) | 91.7% | 66.7% | 78.6% (Peripheral Blood) | PFS & OS >90% |
To assess the quality and applicability of RWE, it is helpful to understand the methodologies used in the cited studies. The diagram below illustrates the general workflow of a typical retrospective RWE study, as seen in the cited literature [4] [1].
The key methodological components include:
Real-world studies provide crucial insights into the practical management and biological mechanisms affecting this compound treatment.
A common clinical challenge is co-administering this compound with strong CYP3A4 inhibitors like the antifungal posaconazole. The search results directly address this [4]:
A major challenge in this compound therapy is primary or acquired resistance. RWE and reviews point to several key mechanisms, as illustrated below [5].
TP53, FLT3-ITD, and RAS are frequently associated with poorer responses to this compound+azacitidine [5].IDH1/2 and NPM1 predict better responses in AML, while TP53 is a negative predictor [1] [5].
The clinical value of MRD is dependent on rigorous and sensitive detection methods. The following table outlines the common techniques used in clinical trials.
| Method | Measured Target | Sensitivity | Key Features & Applications |
|---|---|---|---|
| Multiparameter Flow Cytometry (MFC) | Aberrant immunophenotypes on leukemia cells [1] | 0.01% (10⁻⁴) [2] [1] | Widely applicable (~90% of AML); standardized for clinical trials [3] [1] |
| Next-Generation Sequencing (NGS) | Somatic gene mutations (e.g., NPM1, IDH1/2, FLT3-ITD) [1] | Up to 0.001% (10⁻⁵) [3] | Highly sensitive; tracks specific mutations; requires pre-treatment sample [3] [1] |
| Allele-Specific Oligonucleotide PCR (ASO-PCR) | Patient-specific immunoglobulin gene rearrangements [4] | 0.01% (10⁻⁴) [4] | Highly sensitive and standardized; labor-intensive and requires patient-specific primers [3] |
| Droplet Digital PCR (ddPCR) | Somatic mutations in cell-free DNA or bone marrow [5] | 0.02%-0.1% [5] | Precise quantification at low concentrations; emerging for MRD use [3] |
This compound is a selective, first-in-class oral inhibitor of the B-cell lymphoma 2 (BCL-2) protein. Its mechanism and the rationale for its efficacy in hematologic cancers are rooted in the intrinsic apoptosis pathway [6] [7].
The following diagram illustrates how this compound restores apoptosis in cancer cells.
In healthy cells, the intrinsic apoptosis pathway is triggered by internal stressors like DNA damage. This leads to the activation of pro-apoptotic "activator" proteins (BIM, BID), which in turn activate the "effector" proteins BAX and BAK. These effectors form pores in the mitochondrial outer membrane (MOMP), releasing cytochrome c. Cytochrome c then forms the "apoptosome" with APAF-1, activating caspase-9 and leading to programmed cell death [7].
In many blood cancers, BCL-2 is overexpressed. It acts as a survival shield by binding to and neutralizing the pro-apoptotic activators (BIM, BID), preventing them from activating BAX/BAK. This allows cancer cells to evade death indefinitely [7].
This compound is designed as a BH3-mimetic. It selectively binds to the BCL-2 protein, displacing the trapped pro-apoptotic proteins like BIM. The freed activators can then trigger BAX/BAK oligomerization, restoring the mitochondrial apoptosis pathway and leading to cancer cell death [7].